Product packaging for Sodium phosphate (Na3PO4) hemihydrate(Cat. No.:CAS No. 60593-58-0)

Sodium phosphate (Na3PO4) hemihydrate

Cat. No.: B3393933
CAS No.: 60593-58-0
M. Wt: 363.91 g/mol
InChI Key: WGCBHHREYQWAET-UHFFFAOYSA-H
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Description

Contextualization of Hydrated Inorganic Phosphates in Materials Science and Chemistry

Hydrated inorganic phosphates are a class of compounds where water molecules are incorporated into the crystal lattice of a phosphate (B84403) salt. These materials are significant across various scientific and industrial fields. researchgate.netwikipedia.org In materials science, they are explored for applications such as ceramics, pigments, and flame retardants. researchgate.netnih.gov Certain hydrated phosphates, like those of sodium, are investigated as phase change materials (PCMs) for thermal energy storage due to their ability to absorb and release heat during dehydration and rehydration cycles. researchgate.netresearchgate.net The presence of water of hydration significantly influences the crystal structure, stability, and physical properties of the phosphate compound. researchgate.net

In chemistry, hydrated phosphates serve as fundamental models for studying hydration/dehydration processes, hydrogen bonding, and the kinetics of solid-state reactions. researchgate.netdatapdf.comstackexchange.com The phosphate anion (PO₄³⁻) itself is a cornerstone of inorganic chemistry, forming a vast array of compounds from simple orthophosphates to complex polyphosphates and condensed structures. wikipedia.orgresearchgate.netyoutube.com The study of how this anion interacts with water molecules in a crystal lattice provides insights into ion-solvent interactions and the structural stability of crystalline solids. researchgate.net Furthermore, these compounds are relevant in geochemistry, where phosphate minerals play a crucial role in the phosphorus cycle, and in biomineralization processes. epa.gov

Significance of Sodium Phosphate (Na₃PO₄) Hemihydrate as a Model Compound in Solid-State Chemistry

Sodium phosphate (Na₃PO₄) hemihydrate is particularly significant as a model compound in the study of solid-state transformations, specifically the thermal decomposition of higher hydrates. atamanchemicals.comresearchgate.net Trisodium (B8492382) phosphate most commonly exists as a dodecahydrate (Na₃PO₄·12H₂O), which upon heating, undergoes a series of dehydration steps to form hydrates with less water, ultimately leading to the anhydrous form. atamanchemicals.comchemicalbook.com

The hemihydrate, Na₃PO₄·0.5H₂O, represents a distinct, stable intermediate in this dehydration sequence. atamanchemicals.comphasediagram.dk Its formation and subsequent decomposition provide a clear, multi-step reaction pathway for researchers to investigate.

Key Research Findings on Dehydration Pathway:

The transition from higher hydrates to the hemihydrate occurs in a temperature range of approximately 100°C to 212°C. atamanchemicals.com

Thermo-Raman spectroscopy has identified Na₃PO₄·0.5H₂O as a distinct compositional species in the dehydration of Na₃PO₄·12H₂O. researchgate.net

The final step of dehydration, the transition from the hemihydrate to the anhydrous (Na₃PO₄) form, occurs at temperatures above 165-212°C. atamanchemicals.comphasediagram.dk

By studying the kinetics and structural changes associated with the formation and decomposition of the hemihydrate, scientists can model the mechanisms of water loss from a crystal lattice. This includes understanding how the removal of water molecules affects the coordination environment of the sodium ions and the orientation of the phosphate tetrahedra, and how the crystal structure rearranges itself to accommodate the lower water content. This makes Na₃PO₄ hemihydrate a valuable subject for techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and temperature-dependent X-ray diffraction (XRD). researchgate.netshareok.org

Historical Evolution of Scientific Understanding Pertaining to Sodium Phosphate Hydrates

The scientific understanding of sodium phosphate hydrates has evolved over more than a century. Initially, research focused on identifying the various stable hydrated forms and their basic properties. Trisodium phosphate was known to crystallize with various amounts of water, with the dodecahydrate being the most common commercial form. nih.govchemicalbook.comencyclopedia.com

The development of more advanced analytical techniques, particularly in the 20th century, allowed for a more precise characterization of these hydrates. Phase diagrams for the sodium phosphate-water system were constructed, mapping the stability regions for different hydrates as a function of temperature and concentration. phasediagram.dk These diagrams revealed the existence of several stable hydrated phases, including the dodecahydrate, octahydrate, hexahydrate, and the hemihydrate. atamanchemicals.comphasediagram.dkfao.org

However, early literature often showed discrepancies in the reported transition temperatures and solubility data, particularly in the higher temperature ranges where the hemihydrate is stable. phasediagram.dk This ambiguity spurred further research using more sophisticated methods like thermo-Raman spectroscopy and in-situ X-ray diffraction to resolve the complex phase transitions. researchgate.netshareok.org These studies helped to clarify the precise conditions under which each hydrate (B1144303), including the hemihydrate, is formed and provided a more detailed picture of the structural transformations that occur during dehydration. researchgate.net

Transition Temperatures of Trisodium Phosphate Hydrates
Hydrate TransitionApproximate Temperature Range (°C)Reference
Dodecahydrate (12H₂O) → Decahydrate (10H₂O)55 - 65 atamanchemicals.com
Decahydrate (10H₂O) → Heptahydrate (7H₂O)65 - 105 atamanchemicals.com
Heptahydrate (7H₂O) → Hemihydrate (0.5H₂O)100 - 212 atamanchemicals.com
Hemihydrate (0.5H₂O) → Anhydrous (Na₃PO₄)>165 - 212 atamanchemicals.comphasediagram.dk

Current Research Frontiers and Unaddressed Questions for Na₃PO₄ Hemihydrate

Current research involving sodium phosphate hydrates, including the hemihydrate, is focused on several key frontiers. One major area is the pursuit of more precise structural and thermodynamic data. Despite historical studies, some discrepancies remain in the phase diagram of the Na₃PO₄-water system, particularly concerning solubility and equilibrium temperatures for the less common hydrates like the hemihydrate. phasediagram.dk Resolving these inconsistencies is crucial for applications in materials synthesis where precise control over hydration state is required.

Another frontier lies in understanding the role of hydrated intermediates in the synthesis of advanced phosphate-based materials. The anhydrous γ-Na₃PO₄ phase is a well-known fast-ion conductor, and its synthesis often involves the controlled dehydration of hydrated precursors. researchgate.netshareok.org A thorough understanding of the hemihydrate-to-anhydrous transition is therefore essential for developing optimized synthesis routes to produce materials with desired properties.

Unaddressed questions for future research include:

Detailed Crystal Structure: While its existence is confirmed, a detailed single-crystal X-ray diffraction study of Na₃PO₄ hemihydrate is not widely reported. Such a study would provide fundamental information about bond lengths, bond angles, and the precise role of the water molecule in the crystal lattice.

Dehydration Mechanism: What is the precise atomistic mechanism by which the final half-mole of water is removed to form anhydrous Na₃PO₄? Does this transition involve significant structural reconstruction, and how does this impact the properties of the resulting anhydrous material?

Kinetic Control: How can the kinetics of the dehydration and rehydration processes involving the hemihydrate be precisely controlled? Answering this could enable the design of more efficient thermal energy storage systems or more reliable synthesis protocols for other phosphate materials.

Dopant Effects: How do impurities or intentional dopants affect the stability and transition temperatures of the hemihydrate phase? This knowledge is critical for understanding the behavior of technical-grade sodium phosphate in industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4Na6O10P2 B3393933 Sodium phosphate (Na3PO4) hemihydrate CAS No. 60593-58-0

Properties

IUPAC Name

hexasodium;diphosphate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6Na.2H3O4P.2H2O/c;;;;;;2*1-5(2,3)4;;/h;;;;;;2*(H3,1,2,3,4);2*1H2/q6*+1;;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCBHHREYQWAET-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Na6O10P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872556
Record name Sodium phosphate (Na3PO4) hemihydrate
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Molecular Weight

363.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60593-58-0
Record name Sodium phosphate (Na3PO4) hemihydrate
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URL https://comptox.epa.gov/dashboard/DTXSID90872556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, trisodium salt, hydrate (2:1)
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Advanced Synthetic Methodologies and Crystallization Science of Sodium Phosphate Na3po4 Hemihydrate

Elucidation of Diverse Synthetic Pathways for Na3PO4 Hemihydrate Formation

The synthesis of specific sodium phosphate (B84403) hydrates is a delicate interplay of various factors, including temperature, pH, reactant concentrations, and the presence of other ions. The formation of a lower hydrate (B1144303) like the hemihydrate would theoretically require conditions that limit the availability of water or favor its removal from more hydrated forms.

Controlled Precipitation Techniques and Their Influence on Hydrate Formation

Controlled precipitation is a primary method for synthesizing sodium phosphates. This typically involves the neutralization of phosphoric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. youtube.comwikipedia.org The degree of hydration in the resulting precipitate is highly sensitive to the reaction conditions.

Key parameters influencing hydrate formation during precipitation include:

Temperature: Higher temperatures generally favor the formation of less hydrated or anhydrous forms of salts. Therefore, crystallization of sodium phosphate at elevated temperatures from a saturated solution could potentially yield the hemihydrate. For instance, in the case of disodium (B8443419) phosphate, the heptahydrate is recovered at temperatures above 20-25°C, while the dodecahydrate forms at lower temperatures. google.com A similar temperature-dependent relationship would be expected for trisodium (B8492382) phosphate, with the hemihydrate potentially forming at the higher end of the temperature spectrum, just below the formation temperature of the anhydrous form.

Concentration of Reactants: The concentration of the sodium phosphate solution plays a crucial role. Highly supersaturated solutions can lead to rapid precipitation, potentially trapping varying amounts of water and influencing the hydrate form.

pH of the Solution: The pH of the solution determines the specific phosphate ion species present (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) and can influence the crystal structure and hydration state of the precipitating salt.

A study on the precipitation of silver phosphate showed that the nature of the phosphate precursor (monobasic vs. dibasic) significantly affected the crystallinity and morphology of the final product. researchgate.net This suggests that the choice of starting phosphate material can create a specific reaction environment that may favor the formation of a particular hydrate.

Hydrothermal Synthesis and Solvothermal Routes to Na3PO4 Hemihydrate

Hydrothermal and solvothermal methods offer precise control over the crystallization process and are widely used for producing well-defined crystalline materials. These techniques involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures.

In hydrothermal synthesis, water is used as the solvent. By carefully controlling the temperature and pressure, it is possible to navigate the phase diagram of the sodium phosphate-water system to target the formation of a specific hydrate. For example, hydrothermal methods have been successfully employed to synthesize various complex phosphates, such as sodium vanadium fluorophosphates and sodium titanium phosphates, where reaction time and temperature were critical in determining the final crystal structure and purity. frontiersin.orgacs.orgmdpi.comresearchgate.net The synthesis of Na3V2O2x(PO4)2F3-2x with a high degree of crystallinity was achieved in as little as 2 hours via hydrothermal synthesis at 170°C. mdpi.com This demonstrates the potential of hydrothermal routes for rapidly forming specific crystalline phases.

Solvothermal synthesis is similar but uses a non-aqueous solvent. This method could be particularly relevant for producing a hemihydrate, as the limited availability of water in the reaction medium would inherently favor the formation of a low-hydration state.

Solid-State Reaction Chemistry for Anhydrous and Hydrated Sodium Phosphates

Solid-state reactions involve the direct reaction of solid precursors at high temperatures. This method is typically used for producing anhydrous materials but can also be adapted to synthesize hydrated compounds. researchgate.netiucr.orgiucr.org For instance, novel sodium rare earth phosphates have been synthesized by heating a mixture of sodium carbonate (Na2CO3), ammonium (B1175870) dihydrogen phosphate (NH4H2PO4), and a rare earth oxide at high temperatures. researchgate.netiucr.orgiucr.org

The synthesis of hydrated sodium phosphates via solid-state reactions could involve the controlled hydration of an anhydrous sodium phosphate powder in a humid atmosphere at a specific temperature. The formation of the hemihydrate would depend on precise control of the water vapor pressure and temperature to ensure that only half a mole of water per mole of sodium phosphate is incorporated into the crystal lattice. High-energy ball milling of reactants prior to heating can also influence the reaction mechanism and kinetics, potentially leading to the formation of different phases. acs.org

Advanced Solution-Based Crystallization Processes for Tailored Morphology

Advanced crystallization techniques focus on controlling not just the chemical composition and hydrate state but also the physical characteristics of the crystals, such as size and shape (morphology). This is often achieved by using additives or controlling the process parameters.

A study on the crystallization of sodium phosphate dodecahydrate in simulated nuclear waste demonstrated that this compound can initially form a gel, which then recrystallizes into a different phosphate compound (natrophosphate) over time. google.comresearchgate.netosti.gov This highlights the complex phase transformations that can occur in solution and the potential for intermediate, less stable hydrates to form. It is conceivable that under specific conditions, a hemihydrate could exist as a transient phase during the crystallization or recrystallization of other sodium phosphate hydrates.

The control of crystallization of polymorphs is a complex field where factors like supersaturation, mixing rates, pH, and the presence of additives can determine which crystal form precipitates. rsc.org For example, in anti-solvent crystallization, the rate of addition of the anti-solvent can influence whether a hydrate or an anhydrous form crystallizes. rsc.org

Engineering of Crystallinity and Particle Architecture in Na3PO4 Hemihydrate Systems

The crystallinity and particle architecture of a compound are critical for its properties and applications. These characteristics are heavily influenced by the synthesis conditions.

Impact of Precursor Purity and Stoichiometric Ratios on Crystal Growth

The purity of the starting materials is a fundamental factor in achieving a well-defined crystalline product. Impurities can act as nucleation sites, leading to the formation of undesired phases or affecting the growth rate and morphology of the target crystals. In industrial processes for producing sodium phosphates, purification steps are often necessary to remove contaminants from crude phosphoric acid. youtube.comgoogle.com The presence of metallic impurities, for example, can lead to the precipitation of amorphous solids. google.com

The stoichiometric ratio of the reactants is equally critical. For the synthesis of trisodium phosphate (Na3PO4), a precise 3:1 molar ratio of sodium to phosphate is required. youtube.com Deviations from this stoichiometry can lead to the formation of other sodium phosphates, such as disodium phosphate (Na2HPO4) or monosodium phosphate (NaH2PO4), or mixtures of these. youtube.com The careful control of stoichiometry is essential to ensure the formation of the desired phosphate salt before attempting to control its hydration state.

Research on the synthesis of complex materials has shown that the crystal structure of precursor particles can determine the crystal phase of the final product. nih.gov Similarly, in the synthesis of SAPO-34, a silicoaluminophosphate, the Si/Al ratio in the initial mixture was a significant parameter for controlling the purity and crystallinity of the product. researchgate.net These findings underscore the importance of precise control over precursor composition and stoichiometry in the synthesis of any specific crystalline material, including the hypothetical sodium phosphate hemihydrate.

Influence of Synthesis Parameters on Sodium Phosphate Hydrate Formation

Parameter Influence on Hydrate Formation Potential Condition for Hemihydrate
Temperature Higher temperatures favor lower hydrates or anhydrous forms. Crystallization at elevated temperatures from a saturated solution.
pH Determines the phosphate species in solution and can affect crystal structure. A specific pH range might stabilize the hemihydrate structure.
Reactant Concentration High supersaturation can lead to rapid, less controlled precipitation. Controlled, slow crystallization from a solution with moderate supersaturation.
Solvent The presence and activity of water are critical. Solvothermal synthesis with limited water content.
Additives Can inhibit or promote the growth of specific crystal faces or phases. Use of additives that selectively inhibit the formation of higher hydrates.

Common Precursors in Sodium Phosphate Synthesis

Precursor Chemical Formula Role
Phosphoric Acid H3PO4 Source of phosphate
Sodium Hydroxide NaOH Source of sodium and for pH adjustment
Sodium Carbonate Na2CO3 Source of sodium
Sodium Sulfate (B86663) Na2SO4 Source of sodium in some industrial processes
Ammonium Dihydrogen Phosphate NH4H2PO4 Source of phosphate in solid-state reactions

Optimization of Reaction Parameters (e.g., pH, Temperature, Supersaturation) for Phase Control

The selective crystallization of sodium phosphate hemihydrate over other hydrated forms, such as the dodecahydrate, is primarily governed by a triad (B1167595) of key reaction parameters: temperature, pH, and supersaturation. Precise control of these variables is paramount for achieving phase-pure Na3PO4 hemihydrate.

Temperature: Temperature is a critical determinant in the phase diagram of the trisodium phosphate-water system. The hemihydrate form is the stable phase at elevated temperatures. While specific transition temperatures can be influenced by other factors such as solution concentration and impurities, industrial processes for producing various trisodium phosphate hydrates often involve crystallization from a heated solution. For instance, a novel melt crystallization method involves maintaining a contacting surface at a temperature below the melt temperature of the desired trisodium phosphate hydrate to induce crystallization.

pH: The pH of the crystallization medium significantly influences the speciation of phosphate ions in solution and, consequently, the nucleation and growth kinetics of different sodium phosphate hydrates. In the production of trisodium phosphate, the process typically involves the neutralization of phosphoric acid with an alkaline sodium source, such as sodium hydroxide or sodium carbonate, to achieve a highly alkaline solution. The pH of a 1% solution of trisodium phosphate is approximately 12, indicating the strongly basic conditions required for its formation. While specific pH ranges for optimizing the hemihydrate phase are not extensively detailed in publicly available literature, maintaining a consistently high pH is a general requirement for the production of trisodium phosphate. In industrial settings, the pH is carefully controlled to ensure the correct sodium-to-phosphorus ratio is maintained in the final product.

Supersaturation: Supersaturation is the driving force for both nucleation and crystal growth. The level of supersaturation must be carefully managed to control the crystallization process. High levels of supersaturation can lead to rapid, uncontrolled precipitation, potentially resulting in the formation of less stable phases or crystals with undesirable morphology. Conversely, low supersaturation may lead to slow crystal growth rates and reduced process throughput. The influence of supersaturation on the pharmacodynamic effect of certain drugs has been studied, highlighting its importance in controlling the thermodynamic activity of a substance in a system. While specific quantitative data on the optimal supersaturation for Na3PO4 hemihydrate is scarce, the principles of crystallization suggest that a controlled approach, possibly through gradual cooling or solvent evaporation, would be necessary to achieve crystals with desired characteristics.

The interplay of these three parameters is complex. For example, the solubility of sodium phosphate, and thus the supersaturation level for a given concentration, is highly dependent on both temperature and pH. Therefore, a multi-parametric approach is necessary to define the optimal crystallization window for producing pure sodium phosphate hemihydrate.

Role of Templating Agents and Growth Modifiers in Crystal Habit Development

The external morphology, or crystal habit, of sodium phosphate hemihydrate can significantly impact its downstream processing and final application. Additives, such as templating agents and growth modifiers, can be employed to control crystal habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions.

While research specifically detailing templating agents for Na3PO4 hemihydrate is limited, the principles are well-established in the broader field of crystallization. Templating agents can provide a structured surface that directs the nucleation and growth of crystals with a specific orientation or morphology. For instance, in the synthesis of other inorganic materials, amphiphilic polymers have been used as soft templates to create hollow structures.

Growth modifiers, often polymeric or surfactant molecules, can alter the crystal habit without changing the internal crystal structure. This is achieved through a preferential adsorption mechanism where the modifier binds to the faster-growing crystal faces, slowing their growth and allowing slower-growing faces to become more prominent in the final crystal shape. For example, in the production of hemihydrate phosphogypsum (calcium sulfate hemihydrate), additives like D-Glucitol and poly(vinyl alcohol) have been shown to modify the crystal habit from needle-like to a shorter, coarser morphology, which improves filtration performance. While not directly pertaining to Na3PO4 hemihydrate, these studies demonstrate the potential of using additives to engineer crystal morphology.

In the context of trisodium phosphate production, additives have been used, for example, to prevent caking of the dodecahydrate form. Sodium sulfate, when co-crystallized with trisodium phosphate dodecahydrate, results in a free-flowing product that is resistant to hardening during storage. This indicates that even simple inorganic salts can act as modifiers, although their primary role in this case is not habit modification but improving the physical properties of the final product. The application of such principles to specifically control the crystal habit of Na3PO4 hemihydrate remains an area for further research and development.

Mechanistic Studies of Na3PO4 Hemihydrate Nucleation and Growth Kinetics

Understanding the fundamental mechanisms of nucleation and crystal growth is crucial for designing and optimizing crystallization processes for sodium phosphate hemihydrate. This involves studying the initial formation of crystal nuclei and their subsequent growth into larger crystals.

In-Situ Monitoring Techniques for Crystallization Dynamics (e.g., DLS, PXRD)

Modern process analytical technology (PAT) tools enable real-time, in-situ monitoring of crystallization processes, providing valuable insights into the dynamics of nucleation and growth.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique that can detect the formation of sub-micron particles, making it ideal for studying the early stages of nucleation. By measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS can determine the size distribution of nuclei and small aggregates as they form in the supersaturated solution. This technique has been successfully used to monitor the nucleation of various materials, providing critical information on induction times and the influence of process parameters on the initial stages of crystallization.

Powder X-ray Diffraction (PXRD): In-situ PXRD allows for the real-time tracking of changes in the crystalline phase of the solid material during the crystallization process. By collecting diffraction patterns at regular intervals, it is possible to identify the different polymorphs or hydrates that form, monitor their transformations, and quantify their relative amounts as a function of time and process conditions. This is particularly valuable for the synthesis of Na3PO4 hemihydrate to ensure that the desired phase is being formed and to study its stability relative to other hydrated forms under different process conditions. While specific studies applying these techniques to Na3PO4 hemihydrate are not widely published, their application to other crystallizing systems demonstrates their potential for elucidating the crystallization pathway of this compound.

Investigation of Self-Assembly Processes and Aggregation Phenomena

The formation of crystals from solution is not always a simple process of individual ions or molecules attaching to a growing crystal lattice. In many systems, a non-classical crystallization pathway involving the self-assembly of ions into pre-nucleation clusters, followed by the aggregation of these clusters, plays a significant role.

Self-Assembly: In the context of inorganic salt crystallization, self-assembly refers to the spontaneous organization of ions and solvent molecules into ordered structures. These pre-nucleation clusters can act as the building blocks for crystal nucleation. The study of self-assembly in surfactant-inorganic-solvent systems has shown that strong attractions between the components can lead to the formation of ordered liquid crystal phases, which can then template the formation of the final solid material.

Aggregation: Following nucleation, the primary crystals or clusters can aggregate to form larger secondary particles. The nature of this aggregation can significantly influence the final particle size distribution, morphology, and purity of the product. The kinetics of aggregation are sensitive to solution conditions such as pH. For instance, in the growth of goethite nanocrystals, the rate of oriented aggregation was found to be highly dependent on the pH of the solution. Understanding and controlling these aggregation phenomena are key to producing crystalline materials with consistent and desirable properties.

Industrial Scale-Up Considerations and Process Intensification for Na3PO4 Hemihydrate Synthesis

Translating a laboratory-scale crystallization process for sodium phosphate hemihydrate to an industrial scale presents numerous challenges. These include maintaining consistent product quality, ensuring process robustness, and optimizing energy and resource efficiency.

Industrial Scale-Up Considerations: The scale-up of crystallization processes is a complex task as the underlying transport phenomena, such as heat and mass transfer, are scale-dependent. What works in a small, well-mixed laboratory crystallizer may not be directly transferable to a large industrial vessel. Key considerations for the scale-up of Na3PO4 hemihydrate production include:

Mixing and Hydrodynamics: Ensuring uniform mixing in large crystallizers is crucial for maintaining consistent supersaturation, temperature, and suspension of crystals. Inadequate mixing can lead to localized areas of high supersaturation, causing excessive nucleation and the formation of fine particles, or areas of low supersaturation, leading to slow growth rates.

Heat Transfer: Crystallization is often an exothermic process, and efficient heat removal is necessary to control the temperature, which, as established, is a critical parameter for phase control in the sodium phosphate-water system. The surface-area-to-volume ratio decreases with increasing scale, making heat transfer more challenging in large reactors.

Downstream Processing: The characteristics of the crystalline product, such as crystal size distribution and morphology, have a significant impact on downstream operations like filtration, washing, and drying. Therefore, the crystallization process must be designed to produce crystals that are easily handled in subsequent steps.

Process Intensification: Process intensification (PI) is a chemical engineering design approach that leads to substantially smaller, cleaner, and more energy-efficient technologies. In the context of Na3PO4 hemihydrate synthesis, PI strategies could include:

Continuous Manufacturing: Shifting from traditional batch crystallization to continuous processes can offer significant advantages in terms of consistent product quality, reduced equipment size, and lower energy consumption. Continuous crystallizers, such as oscillatory baffled crystallizers, can provide better control over the crystallization process.

Use of Alternative Energy Sources: Novel methods that utilize alternative energy sources, such as ultrasound or microwaves, can be employed to enhance nucleation, control crystal size, and prevent fouling of equipment surfaces.

Multifunctional Reactors: Combining reaction and crystallization in a single unit operation, a concept known as reactive crystallization, can lead to significant process simplification and intensification.

By carefully considering these scale-up challenges and embracing process intensification principles, the industrial production of sodium phosphate hemihydrate can be made more efficient, cost-effective, and sustainable.

Comprehensive Structural Characterization and Advanced Spectroscopic Probes of Sodium Phosphate Na3po4 Hemihydrate

High-Resolution X-ray Diffraction (XRD) Analysis for Na3PO4 Hemihydrate Structural Elucidation

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials. High-resolution XRD methods provide precise information on the atomic arrangement, phase purity, and microstructural properties of sodium phosphate (B84403) hemihydrate.

Single-Crystal X-ray Diffraction for Atomic Position Refinement

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the crystal structure of a compound, providing precise atomic coordinates and details about bonding. A detailed study of trisodium (B8492382) monophosphate hemihydrate (Na3PO4·0.5H2O) has successfully elucidated its atomic arrangement. researchgate.net

The analysis revealed that Na3PO4 hemihydrate crystallizes in the monoclinic system with the space group P2₁/m. researchgate.net The fundamental structural unit consists of a three-dimensional network primarily composed of distorted NaO₆ octahedra. researchgate.net The refinement of the diffraction data resulted in a final R-value of 0.027 for 1430 independent reflections, indicating a high degree of accuracy in the determined structure. researchgate.net The water molecule within the structure is integral to the hydrogen bonding network. researchgate.net

Table 1: Single-Crystal XRD Data for Sodium Phosphate (Na3PO4) Hemihydrate. researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)9.631(3)
b (Å)5.416(2)
c (Å)16.938(8)
β (°)102.60(5)
Z8
Final R-value0.027

Powder X-ray Diffraction (PXRD) for Phase Identification and Quantitative Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique essential for identifying crystalline phases and assessing the purity of a bulk sample. ethernet.edu.et For sodium phosphate hemihydrate, PXRD is used to confirm its presence by matching the experimental diffraction pattern with a standard pattern from a database. researchgate.netresearchgate.net

The International Centre for Diffraction Data (ICDD) maintains the Powder Diffraction File (PDF), which contains standard reference patterns for crystalline materials. scribd.com The reference pattern for sodium phosphate hemihydrate is cataloged under the number 01-081-1448. bham.ac.uk By comparing the peak positions (2θ angles) and relative intensities of a sample's diffractogram to this standard, one can unambiguously identify the Na3PO4·0.5H2O phase. bham.ac.uk Furthermore, PXRD can be employed for quantitative analysis to determine the relative amounts of different phases in a mixture, which is particularly useful when studying hydration or dehydration processes involving various sodium phosphate hydrates. researchgate.netresearchgate.net

Rietveld Refinement for Crystal Structure Solution and Lattice Parameter Determination

The Rietveld method is a powerful analytical procedure used to refine crystal structure models by fitting a calculated diffraction profile to an entire experimental powder diffraction pattern. reading.ac.uk This technique is invaluable for deriving detailed structural information from polycrystalline samples, where single crystals may not be available.

For Na3PO4 hemihydrate, Rietveld refinement would begin with the structural model obtained from single-crystal XRD data, including the space group (P2₁/m) and initial atomic coordinates. researchgate.netreading.ac.uk The method then uses a least-squares approach to iteratively adjust various parameters—such as lattice parameters, atomic positions, and peak shape functions—to minimize the difference between the calculated and observed PXRD patterns. researchgate.netreading.ac.uk Successful Rietveld refinement can yield highly accurate lattice parameters and confirm the crystal structure solution for a bulk powder sample, ensuring it is representative of the material as a whole. ucl.ac.uk

Analysis of Microstructural Features (e.g., Crystallite Size, Strain)

Beyond structural identification, analysis of the XRD peak shapes provides insight into the microstructure of the material. The broadening of diffraction peaks is related to microstructural features like crystallite size and lattice strain. nih.gov

Crystallite size, which is the size of coherently scattering crystalline domains, can be estimated from the peak broadening using the Scherrer equation. youtube.comyoutube.com This equation shows an inverse relationship between the width of a diffraction peak and the crystallite size. ucl.ac.uk Lattice strain, which arises from crystal imperfections and defects, also contributes to peak broadening. Methods like the Williamson-Hall plot can be used to separate the effects of size and strain. In a study involving the thermal dehydration of higher hydrates of sodium phosphate, the resulting material containing Na3PO4·0.5H2O was analyzed, and an average crystallite size of 40.18 nm was determined for the calcined mixture. researchgate.net This type of analysis is crucial for understanding how synthesis and processing conditions affect the material's microstructure. nih.gov

Advanced Spectroscopic Techniques for Probing Local Structure and Bonding in Na3PO4 Hemihydrate

While XRD provides long-range structural order, spectroscopic techniques are essential for probing the local atomic environments and chemical bonding within the Na3PO4 hemihydrate structure.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²³Na, ³¹P, ¹H MAS NMR) for Local Coordination Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that provides detailed information about the local chemical environment of NMR-active nuclei. researchgate.net For Na3PO4 hemihydrate, magic angle spinning (MAS) NMR experiments on ²³Na, ³¹P, and ¹H nuclei can reveal distinct structural details.

²³Na MAS NMR: Sodium-23 is a quadrupolar nucleus (spin 3/2), making its NMR signal highly sensitive to the symmetry of its local environment. huji.ac.il The single-crystal XRD data for Na3PO4 hemihydrate shows that sodium ions occupy distorted NaO₆ octahedral sites. researchgate.net ²³Na MAS NMR would be expected to show one or more broad signals characteristic of sodium in such asymmetric coordination environments. researchgate.net The chemical shifts and quadrupolar coupling constants derived from the spectra would provide direct information on the distinct sodium sites and their interaction with neighboring phosphate groups and water molecules. fsu.edu

³¹P MAS NMR: Phosphorus-31 (spin 1/2) is an ideal nucleus for NMR, typically yielding sharp signals and providing a clear picture of the phosphate environment. researchgate.net The ³¹P MAS NMR spectrum of Na3PO4 hemihydrate is expected to show a single primary resonance in the orthophosphate region (typically 0-20 ppm relative to H₃PO₄). The exact chemical shift would be characteristic of the hemihydrate form, distinguishing it from anhydrous Na3PO4 (which has a reported shift of 13.7 ppm) and other hydrated species. osti.govstuba.sk The chemical shift anisotropy, obtained from a static or slow-spinning sample, can provide further details on the symmetry of the PO₄ tetrahedron within the crystal lattice. osti.gov

¹H MAS NMR: Proton NMR is the most direct method for characterizing the water of hydration in the structure. The ¹H MAS NMR spectrum would provide information on the chemical environment of the protons in the water molecules. researchgate.net This allows for the study of the hydrogen bonding network within the crystal, as suggested by the single-crystal structure determination. researchgate.net The technique can distinguish between water molecules and hydroxyl groups and provide insights into molecular motion.

Table 2: Expected Solid-State NMR Probes for this compound.
NucleusInformation ProbedExpected Observations
²³NaLocal coordination and symmetry of sodium sites.Broad signals characteristic of distorted NaO₆ coordination environments. researchgate.nethuji.ac.il
³¹PLocal environment of the phosphate (PO₄) group.A distinct isotropic chemical shift in the orthophosphate region, sensitive to hydration state. stuba.sk
¹HEnvironment of protons in the water of hydration.Signals indicative of water molecules involved in the crystal's hydrogen bonding network. researchgate.netresearchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Molecular Vibrations and Water States

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive probe for the molecular structure of sodium phosphate hemihydrate. These methods provide detailed information on the vibrations of the phosphate (PO₄³⁻) anion and the status of water molecules within the crystal lattice.

The phosphate ion, which has tetrahedral (T_d) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄) modes. In the solid state, crystal field effects and interactions with neighboring ions can lower this symmetry, leading to the splitting of degenerate modes and the activation of modes that are otherwise inactive in the infrared or Raman spectra. researchgate.net

FTIR Spectroscopy is particularly sensitive to changes in the dipole moment and is highly effective for observing the vibrations of polar functional groups. In sodium phosphate hemihydrate, the FTIR spectrum is dominated by strong absorptions corresponding to the P-O stretching and bending vibrations. The presence of water of hydration gives rise to distinct bands in the high-frequency region (O-H stretching) and the mid-frequency region (H-O-H bending).

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to FTIR. It is especially useful for studying the symmetric vibrations of the phosphate backbone. semanticscholar.org The Raman spectrum of Na₃PO₄ shows a very strong band corresponding to the symmetric stretching (ν₁) of the P-O bonds, which is a characteristic feature of phosphate minerals. researchgate.netresearchgate.net The positions and widths of Raman peaks can also be sensitive to temperature-induced phase transitions and changes in the degree of polymerization of the phosphate units. researchgate.net

The key vibrational bands for sodium phosphate hemihydrate are summarized in the table below.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)AssignmentSpectroscopy Technique
O-H Stretching3000 - 3600Water of hydrationFTIR, Raman
H-O-H Bending1600 - 1650Water of hydrationFTIR
ν₃ (P-O Antisymmetric Stretch)1000 - 1175PO₄³⁻ anionFTIR, Raman
ν₁ (P-O Symmetric Stretch)950 - 990PO₄³⁻ anionRaman (strong), FTIR (weak)
ν₄ (O-P-O Bending)550 - 640PO₄³⁻ anionFTIR, Raman
ν₂ (O-P-O Bending)400 - 500PO₄³⁻ anionFTIR, Raman

Data synthesized from multiple sources. researchgate.netresearchgate.netnist.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. youtube.com When applied to sodium phosphate hemihydrate, XPS provides direct evidence of the constituent elements (Na, P, O) and insight into their bonding environments. The analysis is typically confined to the top 10 nanometers of the sample surface. youtube.com

An XPS spectrum is a plot of the number of emitted electrons versus their binding energy. youtube.com The binding energy of a core-level electron is characteristic of the element from which it was emitted. Small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atom. youtube.com

For Na₃PO₄·0.5H₂O, the XPS survey scan would confirm the presence of sodium, phosphorus, and oxygen. High-resolution scans of the specific core levels would offer more detailed information:

P 2p: The binding energy of the P 2p peak is indicative of phosphorus in the +5 oxidation state within a phosphate group. aip.org In many phosphate compounds, the phosphorus atom exists in a single, stable chemical state, making the P 2p peak a reliable reference for correcting any charging effects on the energy scale. researchgate.net

O 1s: The O 1s spectrum is particularly informative. It can typically be deconvoluted into multiple components, representing oxygen atoms in different chemical environments. aip.org For sodium phosphate hemihydrate, one would expect to distinguish between oxygen atoms in the phosphate (P-O) group and those in the water of hydration (H₂O).

Na 1s: The Na 1s peak confirms the presence of sodium ions within the structure.

ElementCore LevelExpected Binding Energy (eV)Information Provided
PhosphorusP 2p~133 - 134Confirms P⁵⁺ oxidation state in PO₄³⁻
OxygenO 1s~531 - 533Distinguishes between P-O and H₂O environments
SodiumNa 1s~1071 - 1072Confirms presence of Na⁺ ions
CarbonC 1s~285Often present as adventitious surface contamination

Binding energy values are approximate and can vary based on instrument calibration and sample charging. Data synthesized from multiple sources. aip.orgresearchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of a specific absorbing atom. xrayabsorption.org The technique is element-specific and can be applied to crystalline and amorphous materials, making it highly versatile. xrayabsorption.org XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES refers to the region at and just above the absorption edge. The precise energy position and the features of the absorption edge are highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. xrayabsorption.orgresearchgate.net For sodium phosphate hemihydrate, analyzing the P K-edge XANES spectrum would allow for a definitive determination of the oxidation state of phosphorus. By comparing the absorption edge energy to that of standard compounds with known oxidation states, the +5 oxidation state of phosphorus in the phosphate group can be confirmed. quora.comyoutube.comyoutube.com

EXAFS refers to the oscillatory modulation of the absorption coefficient in the region well above the absorption edge. xrayabsorption.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. cells.es Analysis of the EXAFS region can yield quantitative information about the local atomic environment, including:

Bond Distances: Precise determination of the P-O bond lengths within the phosphate tetrahedron.

Coordination Numbers: The number of nearest-neighbor oxygen atoms surrounding a central phosphorus atom.

Thermal and Static Disorder: Information on the variation in bond distances (Debye-Waller factor).

For Na₃PO₄·0.5H₂O, EXAFS analysis at the P K-edge would provide the average P-O bond distance and confirm the four-fold coordination of phosphorus by oxygen, consistent with the tetrahedral PO₄³⁻ unit. bohrium.com

Electron Microscopy and Imaging for Morphological and Nanoscale Characterization of Na₃PO₄ Hemihydrate

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface morphology, size, and shape of crystalline materials. nih.gov In the study of sodium phosphate hemihydrate, SEM is used to visualize the three-dimensional appearance of the crystals and their agglomerates at the microscale.

The technique involves scanning a focused beam of electrons over the sample surface. The interactions between the electrons and the sample generate various signals, primarily secondary electrons, which are collected to form an image of the surface topography. nih.gov For SEM analysis, the powder sample of Na₃PO₄ hemihydrate is typically mounted on a stub and coated with a thin layer of a conducting material, such as gold or carbon, to prevent electrical charging under the electron beam. nih.gov

SEM analysis of sodium phosphate hemihydrate can reveal:

Crystal Habit: The characteristic external shape of the crystals, which could be, for example, tabular, prismatic, or plate-like.

Particle Size Distribution: An estimation of the range and average size of the individual crystals or particles.

Surface Features: The presence of surface roughness, steps, or intergrowth features on the crystal faces.

Aggregation State: How individual particles clump together to form larger secondary structures or agglomerates. This is crucial for understanding the bulk properties of the powder, such as flowability and packing density.

For instance, SEM micrographs might show that the compound consists of well-defined crystalline plates that have aggregated into larger, loosely packed clusters. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. nih.govresearchgate.net This allows for the visualization of features within the crystal itself.

To analyze Na₃PO₄ hemihydrate with TEM, the crystals must be sufficiently thin to be electron-transparent. This can be achieved by crushing the crystals and dispersing them onto a TEM grid. nih.gov

TEM analysis provides critical information on:

Internal Defects: TEM is a primary tool for the direct observation of crystalline imperfections such as dislocations, stacking faults, and grain boundaries. d-nb.inforesearchgate.net These defects can influence the material's physical and chemical properties.

Crystallinity: Selected Area Electron Diffraction (SAED) is a TEM mode that produces a diffraction pattern from a specific area of the sample. For a crystalline material like sodium phosphate hemihydrate, SAED would yield a pattern of sharp spots, confirming its single-crystal nature and providing information about its crystal structure. researchgate.net

Lattice Imaging: High-Resolution TEM (HRTEM) can resolve the atomic lattice of the crystal, allowing for the visualization of the repeating arrangement of atoms. researchgate.net The lattice fringes visible in HRTEM images can be measured to determine interplanar spacings, which can be compared with data from X-ray diffraction.

Atomic Force Microscopy (AFM) for Surface Topography and Growth Features

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface at the nanoscale. oxinst.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient air or even in liquid, making it ideal for studying surface processes like crystal growth. mdpi.com

AFM works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. jeremyjordan.me Forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a topographical map. jeremyjordan.me

For sodium phosphate hemihydrate, AFM can provide unparalleled detail about the crystal surfaces, including:

Nanoscale Topography: Quantitative, 3D visualization of the surface with extremely high vertical resolution. This allows for the precise measurement of surface roughness. azooptics.com

Growth Features: Identification of features related to the crystal growth mechanism, such as spiral growth hillocks originating from screw dislocations, terraces, and step edges. The height of these steps often corresponds to unit cell dimensions.

Defect Visualization: Surface-emergent defects, such as the termination point of a dislocation, can be directly imaged.

In-situ Growth Studies: By operating the AFM in a liquid cell containing a supersaturated solution of sodium phosphate, it is possible to observe the crystal growth process in real time, providing insights into the dynamics of layer spreading and incorporation of growth units.

Neutron Diffraction and Complementary Scattering Methods for Hydration Structure (e.g., Hydrogen Atom Localization)materialsproject.org

A comprehensive review of scientific literature reveals a notable absence of specific studies employing neutron diffraction for the structural characterization of sodium phosphate (Na₃PO₄) hemihydrate. While neutron diffraction is a powerful technique for localizing light atoms, particularly hydrogen, and elucidating the intricate details of hydration structures in crystalline solids, it appears that this method has not been applied to Na₃PO₄·0.5H₂O, or at least, such studies are not available in publicly accessible databases.

Neutron scattering is uniquely sensitive to the nuclei of atoms and is particularly advantageous for determining the positions of hydrogen (or its isotope, deuterium), which is often challenging with X-ray diffraction due to hydrogen's low electron density. This technique provides precise information on bond lengths and angles involving hydrogen, which is crucial for understanding hydrogen bonding networks and the role of water molecules in stabilizing crystal structures.

In the broader context of phosphate compounds, neutron diffraction has been successfully utilized to study the hydration and hydrogen bonding in various other phosphate hydrates. For instance, studies on sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) have effectively used neutron diffraction to detail the hydrogen bond network. Similarly, research on other complex phosphate minerals has demonstrated the power of neutron diffraction in accurately locating hydrogen atoms within the crystal lattice.

However, for sodium phosphate hemihydrate specifically, the scientific community has not published research utilizing this technique. The reasons for this gap in the literature could be manifold, including difficulties in synthesizing single crystals of sufficient size and quality for single-crystal neutron diffraction, or the complexity of the powder diffraction pattern.

Given the lack of direct experimental data from neutron diffraction studies on sodium phosphate hemihydrate, it is not possible to present detailed research findings or data tables on its specific hydration structure as determined by this method. Future research employing neutron diffraction would be invaluable in providing a definitive understanding of the hydrogen atom positions and the complete hydration structure of this compound.

Computational and Theoretical Investigations of Sodium Phosphate Na3po4 Hemihydrate

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) on Na3PO4 Hemihydrate

Quantum mechanical calculations, particularly those employing density functional theory (DFT), are fundamental to understanding the intrinsic properties of a material from its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive numerous material properties.

For sodium phosphate (B84403) hemihydrate, DFT calculations would be instrumental in elucidating its electronic structure and the nature of the chemical bonds within its crystal lattice. Such calculations would begin with the experimentally determined crystal structure, providing the initial coordinates of the sodium, phosphorus, oxygen, and hydrogen atoms.

The primary interactions in the Na3PO4 hemihydrate crystal are the ionic bonds between the sodium cations (Na+) and the phosphate anions (PO4^3-), and the hydrogen bonding involving the water of hydration. DFT can be used to compute the electron density distribution, which would visualize the charge transfer from the sodium atoms to the phosphate groups. Furthermore, an analysis of the density of states (DOS) and band structure would reveal the electronic nature of the material, such as its band gap, which is characteristic of an insulator.

The bonding within the phosphate anion itself, consisting of covalent P-O bonds, can also be analyzed in detail. Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), could be employed to quantify the degree of covalency and ionicity in all the bonds within the crystal structure.

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical model. For Na3PO4 hemihydrate, DFT calculations could predict vibrational frequencies corresponding to the stretching and bending modes of the phosphate group and the water molecules. These predicted frequencies can be directly compared to experimental data from Infrared (IR) and Raman spectroscopy. Discrepancies between the calculated and experimental spectra can often be resolved by refining the computational model, for instance, by considering anharmonic effects or by using different exchange-correlation functionals.

Solid-state nuclear magnetic resonance (NMR) parameters are also accessible through DFT calculations. The chemical shielding tensors for 31P, 23Na, and 1H nuclei can be computed, providing theoretical chemical shifts that can be correlated with experimental solid-state NMR data. For instance, studies on other hydrated phosphates have shown that hydration causes a distinct shift in the 31P NMR signal, a phenomenon that DFT can help to explain by modeling the local electronic environment of the phosphorus nucleus. researchgate.net

Table 1: Representative Theoretical Spectroscopic Data for a Hydrated Phosphate System (Note: This table is illustrative of the type of data that can be generated by DFT and is based on general knowledge of hydrated phosphate systems, as specific data for Na3PO4 hemihydrate is not readily available.)

Spectroscopic ParameterPredicted Value RangeExperimental Correlation
P-O symmetric stretch900-1000 cm⁻¹Raman/IR Spectroscopy
O-H stretch (water)3000-3500 cm⁻¹IR Spectroscopy
³¹P Chemical Shift5-15 ppmSolid-State NMR
²³Na Chemical Shift0-10 ppmSolid-State NMR

DFT calculations are well-suited for investigating the energetics of processes involving changes in the hydration state. The hydration energy of anhydrous sodium phosphate to form the hemihydrate could be calculated by comparing the total energies of the products and reactants:

E_hydration = E_(Na3PO4·0.5H2O) - [E_(Na3PO4) + 0.5 * E_(H2O)]

A negative hydration energy would indicate that the formation of the hemihydrate is an energetically favorable process. Similarly, the energy required for dehydration can be determined. Such calculations can reveal the relative stability of different hydrated forms of sodium phosphate. While specific studies on the hemihydrate are scarce, research on the dehydration mechanisms of other compounds, such as Li3OCl from its hydrated precursors, demonstrates the utility of DFT in understanding these transformations. uwo.ca Studies on the dehydration of lactic acid over Na3PO4 have also utilized energetic calculations to understand reaction pathways, a methodology that could be adapted to study the water release from the hemihydrate itself. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Na3PO4 Hemihydrate

While QM and DFT are excellent for understanding static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the dynamic processes occurring over time.

A key question for any hydrated crystal is the mobility of the water molecules within the lattice. MD simulations can provide a detailed picture of the movement of water in Na3PO4 hemihydrate. By running simulations at different temperatures, one can observe the vibrational and rotational motions of the water molecules and, potentially, any diffusive events where water molecules hop between lattice sites.

The diffusion coefficient of water within the crystal can be calculated from the mean square displacement (MSD) of the water molecules over time. This would provide a quantitative measure of water mobility. Such information is crucial for understanding the initial stages of the dehydration process. While specific MD studies on Na3PO4 hemihydrate are lacking, research on sodium phosphate glasses has successfully used MD with reactive potentials to simulate the interaction and reaction of water with the phosphate network. acs.orgacs.org These studies develop force fields that can accurately model the behavior of water in phosphate-rich environments, which would be a prerequisite for accurate MD simulations of the hemihydrate. acs.orgacs.org

MD simulations are also a powerful tool for studying what happens at the interface between a crystal and a solution. For Na3PO4 hemihydrate, this would involve simulating the (de)solvation of ions and their attachment to or detachment from the crystal surface during growth or dissolution.

By placing a slab of crystalline Na3PO4 hemihydrate in contact with a box of water molecules in an MD simulation, one can observe the dissolution process at an atomic level. The simulation would show how water molecules interact with the Na+ and PO4^3- ions at the surface, leading to their eventual solvation and diffusion into the bulk water. Conversely, by creating a supersaturated solution of sodium and phosphate ions, the initial stages of crystal nucleation and growth could be simulated. These simulations provide insights into the crystal morphology and the factors that control the growth rate. Studies on related systems, like layered double hydroxides, have used MD to investigate the energetics of hydration and the behavior of water and ions at interfaces, showcasing the potential of this method. researchgate.net

Prediction of Thermochemical Stability and Phase Transitions

Computational studies play a crucial role in predicting the thermochemical stability and phase transitions of hydrated compounds like sodium phosphate (Na₃PO₄) hemihydrate. These investigations help in understanding the material's behavior under different temperature and humidity conditions, which is vital for its application in various industrial processes.

The stability of sodium phosphate hydrates is dependent on both temperature and the concentration of other ions in a solution. wsu.edu For instance, the transition temperatures between different hydrate (B1144303) forms can vary with the concentration of sodium hydroxide (B78521) (NaOH). wsu.edu Thermogravimetric analysis (TGA) is an experimental technique often used to study these transitions. One such analysis recorded a transition temperature of 65 °C for the hemihydrate form. wsu.edu

Thermo-Raman spectroscopy, coupled with TGA, has been employed to study the dehydration of sodium phosphate dodecahydrate (Na₃PO₄·12H₂O). These studies show a stepwise loss of water molecules, leading to the formation of various lower hydrates, including the hemihydrate (Na₃PO₄·0.5H₂O), as a compositional species in the dehydration sequence. researchgate.net The dehydration process for Na₃PO₄·12H₂O generally proceeds through the formation of octahydrate, heptahydrate, and hexahydrate before reaching the hemihydrate and anhydrous forms. researchgate.net

While experimental data provides specific transition points, computational models, such as those based on the Pitzer electrolyte solution model, can predict the solubility and stability of various sodium phosphate hydrates across a range of temperatures and concentrations. acs.org These models are essential for processes where precise control of precipitation and dissolution is necessary. wsu.edu

Below is a table summarizing the observed transition temperatures for various sodium phosphate hydrates, indicating the complexity of the phase behavior.

Hydrate TransitionTransition Temperature (°C)Method/Conditions
Dodecahydrate to Heptahydrate~35Phase Diagram nist.gov
Octahydrate to DodecahydrateDependent on NaOH concentrationTurbidity Measurement wsu.edu
Heptahydrate to Dihydrate~48Phase Diagram nist.gov
Hexahydrate to OctahydrateDependent on phosphate concentrationTurbidity Measurement wsu.edu
Hemihydrate to Octahydrate 65 Thermogravimetric Analysis (TGA) wsu.edu
Dodecahydrate Dehydration Sequence30-200Thermo-Raman Spectroscopy researchgate.net

This table presents a compilation of transition temperatures for various sodium phosphate hydrates as found in the cited literature. The specific transition for the hemihydrate is highlighted.

Lattice Dynamics and Phonon Spectrum Analysis for Vibrational Properties

The vibrational properties of crystalline materials, including hydrated salts like sodium phosphate hemihydrate, are governed by their lattice dynamics. These dynamics can be computationally investigated through methods such as density functional theory (DFT). researchgate.net Such studies provide insights into the phonon dispersion relations, which describe the relationship between the frequency of lattice vibrations and their wavevector. york.ac.uk

For phosphate-containing compounds, the vibrational spectra are characterized by the internal modes of the phosphate (PO₄³⁻) anion and the external lattice modes, which include translations and librations (partial rotations) of the phosphate groups and sodium ions, as well as the vibrations of the water molecules. pocketdentistry.com The analysis of the phonon spectrum at the center of the Brillouin zone (Γ point) allows for the interpretation of experimentally observed Raman and infrared (IR) spectra. researchgate.net

In hydrated phosphates, the vibrational properties are particularly sensitive to the conformation of the phosphate group and its interactions with the aqueous environment. nih.gov The hydrogen bonding network involving the water of hydration significantly influences the vibrational frequencies of both the water molecules and the phosphate anions. nih.gov

Computational Modeling of Defect Chemistry and Non-Stoichiometry in Hydrated Phosphate Frameworks

The ideal crystal structure of a material is often disrupted by defects, which can significantly influence its physical and chemical properties. Computational modeling is a powerful tool for investigating the nature of these defects and the phenomenon of non-stoichiometry in materials like hydrated phosphates. mdpi.com

Defects in crystalline solids can be categorized as point defects (vacancies, interstitials, substitutions), line defects (dislocations), or planar defects (grain boundaries). mdpi.com In hydrated phosphate frameworks, potential point defects could include vacancies of sodium ions, phosphate groups, or water molecules, as well as the substitution of other ions into the lattice.

Computational studies on materials like hydroxyapatite, another phosphate compound, have shown that defects such as oxygen or hydroxyl vacancies can alter the electronic band structure and, consequently, the material's properties. researchgate.net These studies often employ DFT calculations to determine the formation energies of different defects and their impact on the crystal lattice. mdpi.com

For sodium phosphate hydrates, non-stoichiometry can arise from variations in the water content or the ratio of cations to anions. While studies on natrophosphate (Na₇F(PO₄)₂·19H₂O) have shown its crystalline structure and stoichiometry to be quite stable, this is not always the case for other hydrated salts. rsc.orgrsc.org Computational modeling can help to understand the energetic favorability of such non-stoichiometric compositions. For example, a study on a non-stoichiometric sodium zinc iron(III) phosphate highlighted cation substitutional disorder at specific sites in the crystal lattice. researchgate.net

While specific computational models for defect chemistry in Na₃PO₄·0.5H₂O are not prevalent, the methodologies developed for other complex inorganic solids could be readily applied. sci-hub.boxresearchgate.net Such models would provide valuable insights into the stability of the hemihydrate structure and its potential for compositional variation.

Development and Refinement of Force Fields for Sodium Phosphate Hydrates

Molecular dynamics (MD) simulations are a key computational technique for studying the behavior of materials at the atomic level. The accuracy of these simulations is highly dependent on the quality of the interatomic potentials, or force fields, used to describe the interactions between atoms. acs.org

The development of accurate force fields for hydrated systems like sodium phosphate hemihydrate is challenging due to the complex interactions involved, including ionic bonding, covalent bonding within the phosphate anion, and hydrogen bonding with water molecules. ups-tlse.fr Force fields for such systems must be able to describe not only the intramolecular and intermolecular interactions but also the interactions between the ions and the water molecules. acs.org

Several approaches exist for developing force fields. Empirical force fields are parameterized by fitting to experimental data, such as crystal structures and thermodynamic properties. uu.nl Ab initio force fields, on the other hand, are derived from quantum mechanical calculations. uu.nl More recently, reactive force fields, such as ReaxFF, have been developed to simulate chemical reactions, which would be important for studying dehydration and hydration processes. acs.org

For sodium phosphate systems, research has been conducted on developing reactive potentials, such as the diffuse charge reactive potential (DCRP), to investigate the interactions between sodium phosphate glasses and water. acs.orgacs.org These potentials are parameterized to reproduce the density and structural features of the material. acs.org The development of polarizable force fields, which account for the induction effects, is also an active area of research for ionic systems, as they can provide a more accurate description of the electrostatic interactions. acs.org

The refinement of force fields often involves an iterative process of comparing simulation results with experimental data or high-level quantum mechanical calculations and adjusting the potential parameters to improve agreement. ups-tlse.fr While specific force fields for Na₃PO₄·0.5H₂O are not widely published, the general methodologies for developing and refining force fields for crystalline hydrates are well-established and could be applied to this system to enable detailed MD studies of its properties and behavior. nih.govacs.org

Industrial and Specialized Non Biological Applications of Sodium Phosphate Na3po4 Hemihydrate

Na₃PO₄ Hemihydrate in Advanced Materials Science and Engineering

In the field of materials science, sodium phosphate (B84403) hemihydrate serves as a critical component in the formulation and synthesis of various advanced materials, contributing to their structural integrity, performance, and durability.

Phosphates are integral to the processing and functionality of numerous ceramic products, from whiteware to high-performance refractories. phosphatesfacts.org Trisodium (B8492382) phosphate (TSP) is used as a buffering agent to help control the pH of ceramic slurries, which improves their stability during manufacturing. phosphatesfacts.org In the broader context of phosphate bonding in refractories, phosphates are essential for creating chemical bonds that provide strength at low temperatures, which then transform into robust ceramic bonds at higher temperatures. phosphatesfacts.orgresearchgate.net

The functionality of phosphates in these systems includes:

Bonding Phase: Phosphates are noted as providing the essential bonding phase in many ceramic systems. phosphatesfacts.org In phosphate-bonded refractories, these bonds are valued for their high-temperature stability, strength, load-bearing capacity, and abrasion resistance. icl-phos-spec.com

Processing Aid: Polyphosphates are often used as deflocculants or dispersants to control the viscosity of mineral slurries, ensuring they flow properly into molds. phosphatesfacts.orgicl-phos-spec.com TSP can supplement this function by stabilizing the slurry's pH. phosphatesfacts.org

Enhanced Properties: The addition of phosphate bonding agents can improve a refractory's resistance to chemical corrosion from slags, gases, and melts. researchgate.net For instance, alumina-phosphoric acid compositions show high resistance to iron oxide slags. 911metallurgist.com

Phosphate-bonded materials are a cornerstone of modern refractory technology, prized for their strength and durability in extreme environments. researchgate.net911metallurgist.com The bonding mechanism often involves the reaction of an acidic phosphate with a sparsely soluble metal oxide. icl-phos-spec.com While acidic phosphates are more common for creating the initial bond, trisodium phosphate plays a role in modifying the chemical environment, such as in cementitious systems. nih.gov

In construction materials, particularly cement-based products, trisodium phosphate can influence the material's properties. Research shows that TSP can adsorb onto the surface of cement particles, which affects the hydration process. nih.gov It reduces the concentration of calcium ions (Ca²⁺) in the pore solution, suggesting the formation of a calcium-based phosphate layer that can retard cement hydration. nih.gov While some phosphates like sodium hexametaphosphate act as plasticizers, TSP's primary role in this context is as a retarder, which can be a critical function in controlling the setting time of concrete and mortars. nih.gov

Sodium phosphate has emerged as a significant heterogeneous solid base catalyst, particularly for the transesterification reaction used in biodiesel production. nih.govscielo.br Its advantages include high catalytic performance, chemical stability, reusability, and being an environmentally friendly and cost-effective option. nih.gov

Studies have demonstrated the efficacy of Na₃PO₄, prepared by calcining its hydrated forms, in synthesizing biodiesel. nih.govnih.gov In the transesterification of methyl laurate with ethylene (B1197577) glycol monomethyl ether, a catalyst prepared by calcining hydrated sodium phosphate at 400°C achieved a 90% yield under optimal conditions. nih.gov The catalyst's performance is closely linked to its basicity. nih.gov Another study on biodiesel production from rapeseed oil found that anhydrous Na₃PO₄ could achieve a yield of 99.7% within two hours, a performance comparable to homogeneous catalysts. scielo.br The hydrated form, while less expensive, resulted in a lower yield of 71.3%, potentially due to saponification. scielo.brscielo.br

Table 1: Performance of Na₃PO₄ as a Catalyst in Biodiesel Production

Reactants Catalyst Form Reaction Time Temperature Yield Source(s)
Ethylene glycol monomethyl ether & Methyl laurate Calcined Na₃PO₄ 4 hours 120 °C 90% nih.gov
Rapeseed oil & Methanol Anhydrous Na₃PO₄ 2 hours 70 °C 99.7% scielo.br
Rapeseed oil & Methanol Na₃PO₄·10H₂O 2 hours 70 °C 71.3% scielo.brscielo.br

The catalyst demonstrates good stability and can be reused multiple times without significant loss of activity. nih.govscielo.br Kinetic studies indicate that the transesterification reaction follows first-order kinetics, with an activation energy calculated to be 40.2 kJ mol⁻¹. nih.gov

Trisodium phosphate is an effective corrosion inhibitor for steel and other metals, particularly in neutral or alkaline environments. researchgate.netscispace.com Its inhibitory action stems from its ability to promote the formation of a stable, protective passive layer on the metal surface. uctm.edumdpi.com This layer, often composed of iron phosphates (FePO₄) and iron oxides, acts as a physical barrier that impedes the diffusion of aggressive corrosive ions like chlorides. researchgate.netmdpi.com

The mechanism is considered a form of interphase corrosion inhibition, where the phosphate ions react with iron ions generated during the corrosion process. researchgate.netmdpi.com Research on carbon steel in simulated concrete pore solutions contaminated with chlorides showed that Na₃PO₄ acts as an anodic inhibitor, achieving an inhibition efficiency of up to 91.7%. mdpi.com The adsorption of phosphate ions onto the steel surface is a key step, facilitated by the ions' chemical properties. mdpi.com

Studies have quantified the effectiveness of sodium phosphate under various conditions.

Table 2: Inhibition Efficiency of Sodium Phosphate on Steel

Metal Environment Inhibitor Concentration Inhibition Efficiency (IE) Source(s)
Carbon Steel 0.6 M Cl⁻ SCPS* 0.6 M Na₃PO₄ 91.7% mdpi.com
Mild Steel Artificial Sea Water 1.5 mM Na₃PO₄ ~80% (on wire-brushed surface) ut.ac.ir
Steel 3% NaCl Solution 7.5 x 10⁻³ M Na₃PO₄ 80% scispace.com

*SCPS: Simulated Concrete Pore Solution

Pre-treatment of steel surfaces with sodium phosphate solutions can also confer high inhibitory properties by forming a protective layer before exposure to a corrosive environment. scispace.com The stability and effectiveness of this passive film depend on factors such as inhibitor concentration and immersion time. scispace.comuctm.edu

Utilization in Water Treatment and Industrial Chemical Processes

The chemical properties of sodium phosphate hemihydrate make it highly suitable for large-scale industrial applications, most notably in the conditioning of boiler water to prevent costly damage and maintain operational efficiency.

Trisodium phosphate is a cornerstone of internal boiler water treatment programs, where its primary functions are to prevent the formation of hard scale and to control corrosion. researchgate.netchematephosphates.comsuezwaterhandbook.com Boilers operate under high temperatures and pressures, conditions that can cause dissolved mineral salts, particularly calcium and magnesium hardness, to precipitate and form insulating scale on heat transfer surfaces. chematephosphates.comoregonstate.edu This scale reduces thermal efficiency and can lead to dangerous overheating and tube failure. chematephosphates.com

The addition of trisodium phosphate to boiler water addresses this in several ways:

Scale Prevention: Phosphate ions react with calcium and magnesium ions to form a soft, non-adherent sludge of basic calcium phosphate (hydroxyapatite) and magnesium phosphate (serpentine). chematephosphates.comoregonstate.edu This sludge remains dispersed in the water and can be easily removed through boiler blowdown, preventing it from baking onto surfaces as hard scale. researchgate.netsuezwaterhandbook.com

Alkalinity and pH Control: As a strong alkali, trisodium phosphate maintains the boiler water pH in the desired alkaline range (typically 9.5-10.5). researchgate.netjournalwjarr.com This alkaline environment is crucial for minimizing the corrosion of the boiler's steel components. researchgate.netoregonstate.edu

Corrosion Inhibition: By maintaining proper alkalinity and removing scale-forming minerals, phosphates help prevent both caustic corrosion under deposits and acid corrosion. researchgate.netsuezwaterhandbook.com

This method, often referred to as phosphate treatment, is effective for low and high-pressure boilers and is valued for its reliability and cost-effectiveness. researchgate.netchematephosphates.com

Role as a Sequestrant and Dispersing Agent in Industrial Formulations

Sodium phosphates, including the hemihydrate form of trisodium phosphate, are widely utilized as sequestrants and dispersing agents across numerous industries. As a sequestrant, the phosphate anion can form stable, soluble complexes with polyvalent metal ions such as calcium, magnesium, and iron. This action prevents the metal ions from precipitating or interfering with industrial processes. llnl.gov For instance, in boiler water treatment, trisodium phosphate is added to react with calcium and magnesium salts that cause scaling. Instead of forming hard scale deposits on metal surfaces, these ions form a loose sludge that remains suspended in the water and can be easily removed, protecting equipment and maintaining efficiency. llnl.gov

As a dispersing agent, or deflocculant, sodium phosphate is critical for stabilizing suspensions and preventing the agglomeration of particles. This property is essential in the manufacturing of ceramics, where sodium polyphosphates are used to create fluid, workable slips from alumina (B75360) powders. wikipedia.org The phosphate ions adsorb onto the particle surfaces, creating electrostatic repulsion that keeps the particles separated and evenly distributed. This ensures a uniform consistency, which is vital for processes like slip casting. wikipedia.org Similar principles apply in the production of paper, textiles, and photographic products, where sodium phosphates help to maintain the homogeneity of various formulations. researchgate.net

Key Industrial Sectors Utilizing Sodium Phosphate as a Sequestrant/Dispersant:

Water Treatment: Prevents scale formation in boilers and pipes. llnl.gov

Ceramics: Acts as a deflocculant for alumina and other ceramic slips. wikipedia.org

Textiles: Used as stabilizers in dyeing and bleaching processes. researchgate.net

Pulp and Paper: Functions as a dispersant. researchgate.net

Detergents: Softens water by sequestering mineral ions. world-nuclear.org

pH Buffering and Acidity Control in Non-Biological Industrial Solutions

Sodium phosphate is a cornerstone of pH control in many industrial applications due to its excellent buffering capacity. A solution of sodium phosphate can resist changes in pH when an acid or base is added, a crucial property for maintaining the stability and efficacy of chemical processes. researchgate.netiaea.org Trisodium phosphate is alkaline and is effective at preventing solutions from becoming too acidic. unt.edu

The buffering action arises from the equilibrium between different phosphate ions in solution (e.g., H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). By preparing solutions with specific ratios of monobasic and dibasic sodium phosphate, a target pH can be precisely achieved and maintained. ekb.eg This level of control is vital for applications such as:

Boiler Water Treatment: Where it functions as a pH-adjusting agent. researchgate.net

Chemical Manufacturing: To ensure reaction conditions remain optimal.

High-Performance Liquid Chromatography (HPLC): Where phosphate buffers are used as the mobile phase. researchgate.net

Research has led to the development of computational tools to predict the pH and conductivity of sodium phosphate solutions across wide ranges of temperatures (0-300°C) and concentrations (1-10,000 ppm), underscoring its importance in industrial process control. nih.gov

Mixing Ratios for 0.1 M Sodium Phosphate Buffer

This table demonstrates how varying the ratio of monobasic and dibasic sodium phosphate stock solutions can achieve a range of pH values. This principle is applied in numerous industrial settings for precise acidity control.

Desired pHVolume of 0.1 M NaH₂PO₄ (ml)Volume of 0.1 M Na₂HPO₄ (ml)
5.892.17.9
6.282.217.8
6.664.835.2
7.042.357.7
7.422.677.4
7.810.489.6
Data adapted from reference ekb.eg. Volumes are for preparing 100 ml of buffer.

Emerging Applications in Energy-Related Technologies

Thermochemical Heat Storage Systems and Phase Change Materials (PCMs)

Hydrated salts, including sodium phosphates, are gaining significant attention as Phase Change Materials (PCMs) for thermal energy storage (TES). nih.gov These materials absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition (e.g., from solid to liquid). This characteristic makes them highly efficient for storing thermal energy in applications like building heating and cooling. nih.govosti.gov

Salt hydrates offer high energy storage density and are cost-effective. Specific research has focused on creating novel, stable PCMs using sodium phosphate. For example, a composite material consisting of 52% sodium phosphate dibasic dodecahydrate, 32% sodium sulfate (B86663) decahydrate, 12% graphite, and 4% borax (B76245) demonstrated excellent properties. This material has a melting temperature of 28°C and a high energy storage capacity of 167 kJ/kg, with minimal supercooling and no loss in performance after 150 cycles. osti.gov Such developments suggest a promising future for sodium phosphate hydrates in improving energy efficiency in buildings and other thermal systems. osti.gov

Properties of a Sodium Phosphate-Based Phase Change Material

ComponentPercentage (wt%)
Sodium phosphate dibasic dodecahydrate52%
Sodium sulfate decahydrate32%
Milled expanded graphite12%
Borax4%
Performance Characteristic Value
Melting Temperature28°C
Energy Storage Capacity167 kJ/kg
Supercooling< 3°C
Cycle StabilityNo performance loss after 150 cycles
Data sourced from references osti.gov.

Proton Conduction in Hydrated Inorganic Materials

The field of materials science is actively exploring metal phosphates as potential proton-conducting electrolytes for intermediate temperature fuel cells (200-400°C). The goal is to find materials with high proton conductivity (above 10⁻² S cm⁻¹) to serve as the membrane in these energy devices. The conduction mechanism in these materials often involves the "hopping" of protons through a hydrogen-bonded network of phosphate groups and water molecules within the crystal structure.

While various alkali hydrogen phosphates and rare earth metal phosphates have been investigated, and the general class of hydrated phosphates shows promise, specific research focusing on the proton conductivity of sodium phosphate (Na₃PO₄) hemihydrate is not extensively documented in available literature. The principles observed in other hydrated phosphate systems, where structural water plays a key role in facilitating proton transport, suggest that hydrated forms of sodium phosphate could be of interest for future investigation in this emerging technological area.

Applications in Pigment and Coating Formulations

In the paint and coatings industry, controlling the rheology (flow and deformation) and ensuring the stable dispersion of pigments are critical for product performance. Sodium phosphates can play a role in these formulations, primarily as dispersing agents. researchgate.net Their ability to adsorb onto pigment particles and prevent them from clumping together is valuable for achieving uniform color, gloss, and film thickness. wikipedia.org

Role in Advanced Separations and Waste Treatment Technologies

Sodium phosphate plays a significant role in various separation and waste treatment processes, particularly in the precipitation of metals and the management of certain types of industrial and radioactive waste.

In industrial water treatment, trisodium phosphate is used to remove heavy metals through chemical precipitation. osti.gov By adjusting the pH, sodium phosphate can cause soluble metal ions to form insoluble metal phosphate compounds, which can then be separated from the water by filtration or sedimentation. Phosphate-based materials have shown high efficiency in removing heavy metals like copper and zinc from aqueous solutions.

A specialized application exists in the context of nuclear waste management. At the Hanford Site in the USA, which processes liquid radioactive waste, large concentrations of phosphate are present. Under the highly alkaline conditions of the waste tanks, a complex salt mineral called natrophosphate (Na₇F(PO₄)₂·19H₂O) can crystallize. unt.edu The formation of natrophosphate is sometimes encouraged to prevent the gelling of other phosphate salts, which can complicate waste processing. researchgate.netunt.edu Studies have also shown that the precipitation of sodium phosphate from solution can concomitantly remove dissolved uranium. researchgate.net While the PUREX process for reprocessing used nuclear fuel primarily relies on tributyl phosphate (TBP) as a solvent extractant, the broader chemistry of phosphates is integral to managing the complex waste streams generated. researchgate.netnih.gov

Advanced Analytical Chemistry Methodologies for Sodium Phosphate Na3po4 Hemihydrate

Chromatographic Techniques for Purity Profiling and Speciation of Phosphate (B84403) Ions

Chromatography is a powerful tool for separating and quantifying the components of a mixture. In the context of sodium phosphate hemihydrate, it is primarily used to assess purity by detecting and quantifying anionic impurities and related phosphate species.

Ion Chromatography (IC) for Anion Analysis

Ion chromatography (IC) with suppressed conductivity detection is a standard and widely used technique for the analysis of inorganic anions like phosphate. thermofisher.com This method is highly effective for determining the purity of sodium phosphate by separating and quantifying various phosphate species and other anionic impurities.

Methodology: The fundamental principle of IC involves the separation of ions on a chromatographic column based on their affinity for a stationary phase. For phosphate analysis, an anion-exchange column is typically used. The mobile phase, often a carbonate-bicarbonate or hydroxide (B78521) eluent, carries the sample through the column. nih.govdiduco.com After separation, a suppressor is used to reduce the conductivity of the eluent, thereby enhancing the detection signal of the analyte ions. nih.gov Modern Reagent-Free™ Ion Chromatography (RFIC™) systems can electrolytically generate the hydroxide mobile phase from deionized water, which improves sensitivity and ease of use. thermofisher.com

Research Findings: IC methods have been successfully developed and validated for the quantification of phosphate in various matrices, including pharmaceutical injections. metrohm.com These methods are capable of separating orthophosphate from other inorganic anions and condensed phosphates. The use of hydroxide selective columns combined with self-regenerating suppressors allows for the determination of phosphate at parts-per-billion (ppb) levels. nih.gov Gradient elution techniques, particularly with hydroxide eluents, can improve separation efficiency and reduce analysis time for complex samples. diduco.com For instance, a validated IC assay for phosphate in sodium phosphate compounded injections demonstrated high reproducibility with a relative standard deviation (RSD) of less than 0.3% for the phosphate peak area and recoveries between 98-99%. metrohm.com

Data Table: Performance Characteristics of a Validated IC Method for Phosphate Analysis metrohm.com

ParameterResult
Tailing Factor1.59 - 1.60
Reproducibility (RSD)<0.3%
Recovery98-99%
Elution Time~6 minutes

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. For sodium phosphate, HPLC is particularly useful for analyzing related substances and potential organic impurities, especially in pharmaceutical-grade material.

Methodology: Several HPLC methods can be employed for the analysis of phosphate-containing compounds. Reversed-phase (RP) HPLC is a common approach, often utilizing a C18 column. nih.gov However, the high polarity of the phosphate group can lead to poor retention on traditional RP columns. To overcome this, ion-pairing agents like tetrabutylammonium (B224687) hydroxide can be added to the mobile phase to enhance the retention of anionic analytes. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, offers another effective strategy for retaining and separating both acidic and basic compounds and their counter-ions in a single run. helixchrom.com The choice of detector depends on the analyte; UV-Vis is common, but for compounds lacking a chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used. helixchrom.com

Research Findings: A stability-indicating HPLC method was developed for the simultaneous determination of creatine (B1669601) phosphate sodium and its related substances using a Hypersil BDS C18 column with a mobile phase containing tetrabutylammonium hydroxide and monopotassium phosphate. nih.gov This method demonstrated good separation of the main compound from its impurities and degradation products. nih.gov Another study highlighted the issue of peak tailing for phosphate-containing compounds due to adsorption to metallic surfaces in the HPLC system. shimadzu.com The use of stainless steel-free columns with polymer-coated inner surfaces was shown to significantly suppress this adsorption, resulting in sharper peak shapes. shimadzu.com

Data Table: HPLC Method Parameters for Analysis of Related Substances nih.gov

ParameterCondition
ColumnHypersil BDS-C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate (pH 6.6)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Column Temperature30 °C

Thermal Analysis for Hydration State, Purity, and Phase Transitions

Thermal analysis techniques are indispensable for characterizing the hydration state, thermal stability, and phase transitions of sodium phosphate hemihydrate. These methods measure changes in the physical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Water Content Determination and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. It is a primary technique for determining the water content and assessing the thermal stability of hydrated compounds like sodium phosphate hemihydrate.

Methodology: In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The pan is situated in a furnace, and the temperature is changed according to a predefined program. The mass of the sample is continuously monitored. Weight loss at specific temperatures corresponds to events such as dehydration (loss of water), decomposition, or oxidation. tainstruments.com For sodium phosphate hemihydrate, the initial weight loss upon heating is attributed to the removal of the water of hydration.

Research Findings: TGA studies on various hydrated materials show distinct temperature ranges for the loss of adsorbed and bound water. For instance, in the analysis of clay minerals, the removal of weakly adsorbed water occurs at lower temperatures, while structural water is lost at higher temperatures. mdpi.com Analysis of sodium bicarbonate decomposition using TGA has shown that the process begins with the loss of surface water followed by the decomposition of the bicarbonate itself. osti.gov For sodium phosphate hemihydrate, TGA can precisely quantify the 0.5 moles of water per mole of Na3PO4 by the weight loss observed in the initial heating phase. The temperature at which this dehydration occurs and any subsequent weight loss events provide information on the material's thermal stability.

Data Table: Illustrative TGA Data for a Hydrated Compound

Temperature Range (°C)Weight Loss (%)Interpretation
25 - 150~4.5%Loss of hemihydrate water
> 150StableAnhydrous sodium phosphate

Note: This is an illustrative table. Actual values for Na3PO4 hemihydrate would require specific experimental data.

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Phase Transformations

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl It is used to study thermal events such as melting, crystallization, and phase transitions. mdpi.comresearchgate.net

Methodology: In a DSC experiment, the sample and an inert reference are heated or cooled at the same rate. When the sample undergoes a phase transition, it will absorb or release heat, creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature. ucm.es This heat flow is plotted against temperature, and the resulting peaks correspond to thermal transitions. The area under a peak is proportional to the enthalpy change (ΔH) of the transition. tudelft.nl

Research Findings: DSC is widely used to characterize the thermal properties of materials. tudelft.nl For sodium phosphate hemihydrate, DSC can detect the endothermic peak associated with the dehydration process. The temperature of this peak provides information about the phase transition from the hemihydrate to the anhydrous form, and the enthalpy of this transition can be calculated from the peak area. This data is critical for understanding the energy requirements for dehydration and the stability of the hydrated form. DSC can also be used to identify polymorphic transitions in the anhydrous material at higher temperatures.

Data Table: Thermal Properties of a Phase Change Material Determined by DSC mdpi.com

PropertyDescription
Transition TemperatureThe temperature at which a phase change occurs (e.g., melting, dehydration).
Enthalpy of Transition (ΔH)The amount of heat absorbed or released during a phase transition.
Heat Capacity (Cp)The amount of heat required to raise the temperature of the sample by a certain amount.

Electrochemical Methods for Phosphate Detection and Quantification in Complex Matrices

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and quantification of phosphate ions. researchgate.net These techniques are based on measuring the electrical properties of a solution containing the analyte.

Methodology: Various electrochemical techniques can be used for phosphate determination, including potentiometry, voltammetry, and amperometry. researchgate.netnih.gov A common approach involves the formation of a phosphomolybdate complex, which is electrochemically active. acs.orgnih.gov The reduction or oxidation of this complex at an electrode surface generates a current or potential that is proportional to the phosphate concentration. Different types of electrodes, such as glassy carbon, noble metal, and chemically modified electrodes (e.g., TiO2 modified or boron-doped diamond), have been developed to enhance sensitivity and selectivity. nih.govrsc.org Voltammetric techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are often employed, with SWV generally offering higher sensitivity. nih.gov

Research Findings: An electrochemical method using a hydrophilic TiO2 modified glassy carbon electrode and differential pulse voltammetry (DPV) achieved a detection limit of 0.1 μg L⁻¹ for phosphate in water. rsc.org Another study detailed an electrochemical adaptation of the standard colorimetric method for phosphorus detection, which allowed for the determination of orthophosphates in the range of 0.5 to 20 μg L⁻¹ with a detection limit of 0.3 μg L⁻¹. acs.orgnih.gov This method also eliminated the need for a 5-minute reaction time that is required in the colorimetric approach. acs.orgnih.gov The use of a bifunctional boron-doped diamond electrode for phosphate detection showed good electrochemical activity of the phosphomolybdate complex, with the reduction peak current in SWV being proportional to the phosphate concentration. nih.gov

Data Table: Comparison of Electrochemical Methods for Phosphate Detection

MethodElectrodeTechniqueDetection LimitLinear RangeReference
Indirect SensingScreen-Printed GraphiteCV0.3 μg L⁻¹0.5 - 20 μg L⁻¹ acs.orgnih.gov
Ultrasensitive DetectionHydrophilic TiO2 Modified Glassy CarbonDPV0.1 μg L⁻¹0.1 - 1 μg L⁻¹ rsc.org
Bifunctional SensorBoron-Doped DiamondSWVNot Specified0 - 3 mg/L nih.gov

Spectrophotometric and Colorimetric Assays for Trace Phosphate Analysis

The quantification of trace levels of phosphate is critical in numerous fields, and several spectrophotometric and colorimetric methods have been developed for this purpose. These assays are typically based on the reaction of orthophosphate ions with a chromogenic reagent to produce a colored complex, the intensity of which is proportional to the phosphate concentration.

One of the most widely employed techniques is the molybdenum blue method . This method is based on the condensation of orthophosphate and molybdate (B1676688) ions in an acidic solution to form a phosphomolybdate complex (e.g., molybdophosphoric acid). nih.goviwaponline.comresearchgate.net This complex is then reduced by a reducing agent to produce a stable, intensely colored "molybdenum blue" complex. researchgate.net The choice of reducing agent can influence the sensitivity and stability of the assay. Common reducing agents include hydrazine (B178648) sulfate (B86663), ascorbic acid, and tin(II) chloride. researchgate.net For instance, a method using hydrazine sulfate as the reductant in a sulfuric acid medium results in a blue complex with a maximum absorbance (λmax) at 830 nm. nih.goviwaponline.com This particular system has been shown to obey the Beer-Lambert law in the concentration range of 0.5 to 5 µg/mL of phosphate, with a molar absorptivity of 2.9 × 10⁴ L mol⁻¹ cm⁻¹. nih.goviwaponline.com Another variation utilizes ascorbic acid as the reductant, forming a molybdenum blue complex with a maximum absorbance between 800-900 nm, suitable for determining phosphate concentrations in the range of 0.1-1 mg P/L. researchgate.net

Another significant colorimetric approach involves the use of malachite green . Commercial assay kits often use a proprietary formulation of malachite green and ammonium (B1175870) molybdate. abcam.com In this assay, the phosphate ion reacts with the chromogenic complex, resulting in a product that can be measured colorimetrically at approximately 650 nm. abcam.comsigmaaldrich.comsigmaaldrich.com This method is noted for its simplicity and directness in measuring phosphate levels from 1 to 5 nmole/well. sigmaaldrich.com To enhance the sensitivity and reduce baseline drift, an amplitude-modulated flow analysis has been coupled with the malachite green method, achieving a detection limit of 0.17 µmol dm⁻³. nih.gov

A highly sensitive technique has been developed based on the formation of an insoluble complex between rhodamine B and phosphomolybdate . In this method, the precipitate is separated, washed, and then dissolved in acetone. The concentration of rhodamine B, which is directly proportional to the initial phosphate concentration, is then measured spectrophotometrically at 555 nm. nih.gov This method boasts a high molar absorption coefficient of 330,000 M⁻¹ cm⁻¹ and can detect quantities as low as 0.5 nmol of inorganic phosphate (Pi). nih.gov

Enzymatic colorimetric assays provide an alternative with high specificity. One such system utilizes purine-nucleoside phosphorylase and xanthine (B1682287) oxidase to generate superoxide (B77818) ions, which are then measured using a tetrazolium salt chromogen. nih.gov This reaction is complete within 15 minutes at room temperature and is linear for phosphate concentrations up to 4.9 mmol/L. nih.gov

Table 1: Comparison of Spectrophotometric and Colorimetric Methods for Phosphate Analysis

Development of Novel Sensor Technologies for In-Situ Monitoring of Phosphate Species

The demand for real-time, on-site monitoring of phosphate has driven the development of various novel sensor technologies, moving beyond traditional lab-based assays. These sensors offer advantages in portability, speed, and the potential for continuous data acquisition. researchgate.netchemrxiv.org

Electrochemical Sensors represent a significant area of research due to their high sensitivity, cost-effectiveness, and potential for miniaturization. researchgate.netresearchgate.net These sensors operate through different transduction principles, including potentiometric, amperometric, and impedimetric methods. researchgate.net

Potentiometric Sensors: Ion-selective electrodes (ISEs) are a prominent example. A novel all-solid-state phosphate ISE based on a copper substrate modified with copper nanoparticles and a copper phosphate film has been developed. mdpi.com This sensor operates optimally in a neutral pH of 7, follows the Nernst principle, and has a detection limit of 1 × 10⁻⁶ M with a rapid response time of less than 10 seconds. mdpi.com Other research has focused on cobalt-based electrodes, which show a selective response to H₂PO₄⁻. mdpi.com

Amperometric/Voltammetric Sensors: These sensors measure the current change resulting from the electrochemical oxidation or reduction of a species related to the phosphate concentration. A reagent-free sensor using a CuO/Co₃O₄ electrode has been presented for in-field soil phosphate monitoring, demonstrating a limit of detection of 10.4 nM via chronoamperometry. researchgate.netchemrxiv.org Another approach involves an all-in-one actuator-sensor system for seawater analysis, which uses electrochemical processes to release the necessary reagents (H⁺ and molybdate) in a confined sample compartment before detection by cyclic or square wave voltammetry (SWV). acs.org

Optical Sensors provide another major avenue for in-situ phosphate detection. These sensors translate the interaction with phosphate into a measurable optical signal, such as a change in color, fluorescence, or light reflection.

Reflectance and Photoluminescence: One approach uses an optical fiber sensor to measure the relative reflected intensity of white light from a phosphate sample, which is inversely related to the phosphate content. floridapoly.edu Another technique involves using a UV light source to induce photoluminescence, the intensity of which is directly related to the phosphate concentration. floridapoly.edu

Molecularly Imprinted Polymers (MIPs): Often called "plastic antibodies," MIPs are polymers created with tailor-made binding sites for a specific target molecule. p-sense.org An optical sensor based on MIPs has been developed that selectively binds and signals the presence of phosphate anions through a distinct color change, showing high selectivity against other common anions like sulfate and nitrate. p-sense.org

Lab-on-a-Disc (LOAD) Systems: These centrifugal microfluidic devices automate the colorimetric analysis of phosphate. dcu.ieelgalabwater.com The PhosphaSense device, for example, uses the ascorbic acid method on a microfluidic disc, measuring absorbance at 880 nm to determine phosphate levels with a limit of detection of 5 µg/l. elgalabwater.com

Biosensors leverage the high specificity of biological recognition elements to detect phosphate.

Fluorescent Protein-Based Sensors: These sensors often utilize a phosphate-binding protein (PBP) that undergoes a conformational change upon binding phosphate. A reagentless biosensor based on the E. coli PstS phosphate binding protein, modified with a tetramethylrhodamine (B1193902) fluorophore, shows a change in fluorescence in response to phosphate concentration. nih.gov Another design uses a PBP modified with the MDCC fluorophore, which increases its fluorescence intensity upon binding inorganic phosphate, enabling real-time detection of enzyme kinetics. thermofisher.com

Enzyme-Inhibition-Based Sensors: A fluorescent biosensor has been developed based on the principle that phosphate ions competitively inhibit the enzyme alkaline phosphatase (ALP). acs.org The sensor measures the fluorescence of a conjugated polyelectrolyte, which is quenched by the product of the enzymatic reaction; the presence of phosphate inhibits this reaction, thus preserving the fluorescence. acs.org

Bioluminescence Resonance Energy Transfer (BRET)-Based Sensors: A highly sensitive and selective BRET-based biosensor has been developed for detecting inorganic phosphate in water. This method overcomes some limitations of intensity-based fluorescence by providing a ratiometric signal, making it less susceptible to environmental interference. acs.org

Table 2: Overview of Novel Sensor Technologies for Phosphate Detection

Solid State Transformations and Phase Equilibria of Sodium Phosphate Na3po4 Hemihydrate Systems

Thermodynamic Stability and Kinetics of Hydration-Dehydration Processes of Na3PO4 Hemihydrate

The stability of sodium phosphate (B84403) hemihydrate is intricately linked to its environment, particularly temperature and ambient water vapor pressure. The processes of hydration (uptake of water) and dehydration (loss of water) are fundamental to understanding its phase transformations. These transformations can be studied under both isothermal (constant temperature) and non-isothermal (variable temperature) conditions to elucidate the kinetic and thermodynamic parameters governing them.

Investigation of Isothermal and Non-Isothermal Transformations to Other Hydrates or Anhydrous Forms

Isothermal analysis involves holding the temperature constant and monitoring the transformation over time, often under controlled humidity. nih.gov For many hydrates, the kinetics of dehydration or further hydration follow well-established models that consider nucleation and crystal growth. capes.gov.br The transformation from a hemihydrate to a dihydrate, for example, is a one-step process with no crystalline intermediates, and the rate can be influenced by the presence of seed crystals of the final phase, which reduces the importance of the initial nucleation step. nih.gov Kinetic studies on related systems, such as the hydration of α-hemihydrate phosphogypsum, utilize dispersive kinetic models to accurately describe the induction and growth stages of the reaction. nih.gov

Table 1: Comparison of Kinetic Models for Hydration/Dehydration Processes

Kinetic Model Description Applicability
Avrami-Erofe'ev Describes kinetics based on nucleation and growth of new phases. nih.gov Widely used for solid-state transformations, including isothermal and non-isothermal crystallization. mdpi.comnih.gov
Jeziorny Model A modification of the Avrami model, often applied to the initial stages of non-isothermal melt crystallization. mdpi.com Useful for analyzing the early parts of transformation processes under changing temperature. mdpi.com

| Dispersive Kinetics | Accounts for processes where the rate constant is not a single value but has a distribution. | Can accurately model complex hydration processes that show distinct induction and growth phases. nih.gov |

Impact of Humidity and Temperature on Phase Stability

The phase stability of sodium phosphate hemihydrate is critically dependent on both humidity and temperature. Different hydrated forms of a salt are stable within specific ranges of these two parameters. For sodium sulfate (B86663), a well-studied system, stability diagrams show a strong dependence of phase transitions on both relative humidity (RH) and temperature. researchgate.net For example, the transition between mirabilite (Na2SO4·10H2O) and thenardite (Na2SO4) is governed by specific temperature and humidity thresholds. researchgate.net

Similarly, for calcium sulfate hemihydrate, studies have shown that there is no completely 'safe' humidity level to prevent reaction with atmospheric water vapor. nih.govnih.gov The rate of water absorption and subsequent transformation is influenced by the water vapor pressure. nih.gov At a given temperature, a critical water vapor pressure exists above which the transformation to a more hydrated form becomes rapid. nih.gov The logarithm of the time it takes for this rapid transition often shows a linear dependence on relative humidity. nih.gov The stability of sodium phosphate hydrates is also known to be influenced by moisture, with the trisodium (B8492382) phosphate form tending to pick up moisture from the air. noaa.gov

Polymorphism and Crystallographic Relationships among Sodium Orthophosphate Hydrates

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net In the context of hydrated salts, this phenomenon extends to the existence of various hydrates, where different numbers of water molecules are incorporated into the crystal lattice, leading to distinct crystal structures and properties. The sodium orthophosphate system is known to form several hydrates, with the dodecahydrate (Na3PO4·12H2O) being a notable example found in some human urinary stones. nih.gov

The different hydrates of sodium phosphate can be considered polymorphic forms in a broader sense, as the arrangement of the constituent ions (Na⁺, PO₄³⁻) and water molecules differs, resulting in unique crystallographic parameters. researchgate.net The relationships between these forms can be complex, involving transformations that rearrange the crystal lattice to accommodate or release water molecules. These transformations are driven by changes in thermodynamic conditions like temperature and humidity.

Interfacial Phenomena and Dissolution/Precipitation Kinetics of Na3PO4 Hemihydrate in Solution

The behavior of sodium phosphate hemihydrate in a solution is governed by phenomena occurring at the solid-liquid interface. These include the processes of dissolution (the solid dissolving into the solution) and precipitation (the solid forming from a supersaturated solution).

The kinetics of dissolution for crystalline substances can be influenced by factors such as diffusion of ions away from the crystal surface or the desorption of ions from the adsorption layer. researchgate.netsrce.hr The rate of dissolution is often found to be linearly dependent on the degree of undersaturation of the solution. researchgate.netsrce.hr For sodium phosphates, all forms are generally described as dissolving readily in water. noaa.gov

Precipitation from a solution is a key process in the formation of Na3PO4 hemihydrate. This process involves nucleation, where small, stable clusters of the solid phase form, followed by crystal growth. Studies on the interfacial precipitation of phosphates on mineral surfaces like hematite (B75146) and goethite show that nucleation can begin with the formation of amorphous nanoparticles, which then aggregate and crystallize. researchgate.netsemanticscholar.org The kinetics of precipitation are strongly influenced by the level of supersaturation, pH, temperature, and the presence of other ions in the solution.

Studies on Amorphous States and Glass-Forming Tendencies of Sodium Phosphate Systems

In addition to crystalline forms, sodium phosphate systems can exist in non-crystalline amorphous or glassy states. wikipedia.org These materials lack the long-range ordered structure of crystals. Phosphate glasses, including those based on sodium phosphate, are typically formed by rapidly cooling a melt (melt-quenching) to prevent crystallization. spbstu.rumst.edu

The structure of sodium phosphate glasses consists of a network of phosphate tetrahedra. The properties of these glasses, such as their thermal stability and dissolution rate, are highly dependent on their composition. mst.edu The introduction of other components, such as fluorides or other metal oxides, can significantly alter the glass network and its properties. spbstu.ruresearchgate.net For example, adding lithium fluoride (B91410) (LiF) to a sodium metaphosphate (NaPO3) glass can create a more "friable" network. spbstu.ru Some sodium phosphate glass systems are known to undergo amorphous phase separation, where the glass separates into two distinct glassy phases with different compositions and properties, which can be detected by techniques like Dynamic-Mechanical Thermal Analysis (DMTA). researchgate.net

Influence of Guest Ions and Solid Solutions on the Structural Integrity of Na3PO4 Hemihydrate

The crystal structure of sodium phosphate hemihydrate can be modified by the incorporation of "guest" ions, leading to the formation of solid solutions. This involves the substitution of sodium ions (Na⁺) or phosphate ions (PO₄³⁻) with other ions of similar size and charge, or the inclusion of ions in interstitial sites within the lattice.

The introduction of guest ions can have a significant impact on the structural integrity and stability of the host crystal. In complex phosphate systems, such as Na3Fe3(PO4)4, the framework is built from corner-sharing FeO6 octahedra and PO4 tetrahedra, with Na+ ions inserted into channels within the structure. researchgate.net The presence and arrangement of these ions are crucial for the material's properties. Similarly, the electrochemical substitution of sodium ions with protons in sodium lanthanum phosphate glasses can induce phase separation and crystallization, demonstrating how guest ions can destabilize the original structure. rsc.org The formation of solid solutions can alter lattice parameters, change physical properties, and affect the thermodynamic stability of the hydrate (B1144303) phases.

Future Research Directions and Unexplored Avenues in Sodium Phosphate Na3po4 Hemihydrate Research

Development of Advanced In-Situ and Operando Characterization Techniques for Dynamic Processes

A critical limitation in understanding sodium phosphate (B84403) hemihydrate is the difficulty in observing its dynamic behavior—such as hydration, dehydration, and phase transitions—in real-time and under operational conditions. wsu.edunorthwestern.edu Static, ex-situ characterization provides only snapshots, whereas dynamic processes are crucial to its performance in many applications. Future research must prioritize the development and application of advanced in-situ and operando techniques.

Techniques like in-situ X-ray diffraction (XRD) and Raman spectroscopy can monitor crystalline phase transformations and changes in molecular vibrations as they occur during heating, cooling, or exposure to varying humidity. northwestern.edushareok.orgrsc.org For instance, Thermo Raman Intensity Thermograms have been used to identify the transition temperatures between dodecahydrate, octahydrate, and hexahydrate forms of sodium phosphate, a methodology directly applicable to studying the hemihydrate form. wsu.edu Combining these with Differential Scanning Calorimetry (DSC) can correlate structural changes with thermal events. shareok.org

Operando studies, which examine the material while it is actively functioning within a device or system, are particularly crucial. mpg.deornl.gov For example, in applications involving catalysis or ion exchange, operando XRD or X-ray Absorption Spectroscopy (XAS) could reveal how the hemihydrate structure responds to the chemical environment, providing insights into reaction mechanisms and degradation pathways. rsc.org Such studies are essential for moving beyond laboratory curiosities to robust, real-world applications. mdpi.com

Table 1: Potential In-Situ/Operando Techniques for Na₃PO₄ Hemihydrate Research

TechniqueDynamic Process to StudyPotential Insights
In-Situ XRD Hydration/dehydration cycles, thermal decompositionReal-time tracking of phase transitions and lattice parameter changes. northwestern.edu
In-Situ Raman/IR Spectroscopy Water molecule interactions, phase changesMonitoring of P-O and O-H vibrational modes to understand bonding dynamics. shareok.orgresearchgate.net
Environmental SEM (ESEM) Morphological changes with humidity/temperatureDirect visualization of crystal growth, dissolution, and surface wetting.
Operando XAS/XPS Catalytic reactions, ion exchangeElucidation of changes in the electronic structure and surface chemistry during operation. rsc.org

Integration of Machine Learning and Artificial Intelligence for Predictive Material Design and Synthesis

For sodium phosphate hemihydrate, ML algorithms could be trained on existing experimental and computational data to predict how dopants, synthesis conditions (e.g., temperature, pH), and processing parameters influence its properties, such as stability, hydration kinetics, and performance in specific applications. This predictive capability can guide researchers to the most promising synthesis routes, significantly reducing experimental effort. nih.govresearchgate.net Furthermore, AI can optimize complex industrial processes, as demonstrated by its use in phosphate mining to enhance grade control and predict equipment failures. discoveryalert.com.au

Discovery of Novel Applications in Emerging Technologies and Sustainable Solutions

While sodium phosphates are widely used as food additives, cleaning agents, and in water treatment, significant opportunities exist in emerging technological fields. wikipedia.orgnoahchemicals.comasiachmical.com Research into novel applications should focus on leveraging the unique properties of the hemihydrate form.

One promising area is in the development of advanced, sustainable materials. Sodium dihydrogen phosphate dihydrate is already used as a phosphorus source in the surfactant-free synthesis of cellulose/hydroxyapatite nanocomposites, a process that minimizes energy consumption and environmental impact. chemicalbook.com This points to the potential for Na₃PO₄ hemihydrate as a precursor or component in green manufacturing. chemicalbook.com

The field of energy storage also presents opportunities. While not Na₃PO₄ itself, related sodium-containing phosphate materials are being intensely investigated as cathodes for sodium-ion batteries, which offer a more abundant and sustainable alternative to lithium-ion technology. researchgate.netyoutube.com Future research could explore whether doped or modified Na₃PO₄ hemihydrate could exhibit useful electrochemical properties. Another niche but intriguing application is the use of trisodium (B8492382) phosphate to improve cardiorespiratory efficiency in hypoxic conditions, suggesting potential in specialized biomedical or performance-enhancing contexts. nih.gov

Deepening the Fundamental Understanding of Structure-Property Relationships at the Nanoscale

A comprehensive understanding of how the atomic and nanoscale structure of sodium phosphate hemihydrate dictates its macroscopic properties is fundamental to engineering it for specific applications. Future research must focus on elucidating these relationships with high precision.

Advanced characterization techniques are key to this endeavor. X-ray Photoelectron Spectroscopy (XPS) can probe the chemical environment of constituent atoms, revealing the unique electronic signatures of the phosphate ion and its interaction with sodium and water. aip.org The use of multiple complementary methods is crucial; for instance, combining XRD for bulk structure with Raman spectroscopy for local vibrational modes can provide a more complete picture of how dopants alter the crystal lattice and local symmetry. shareok.orgresearchgate.net

Addressing Challenges in Industrial Implementation and Resource Efficiency

For any material to be viable, it must be produced efficiently, economically, and sustainably. The industrial production of sodium phosphates faces several challenges, including reliance on imported raw materials like high-purity phosphoric acid, which can lead to supply chain vulnerabilities. epa.gov The manufacturing process itself requires careful control of reaction temperature, concentration, and pH to ensure product quality and stability, while also managing environmental impacts like dust pollution and wastewater discharge. asiachmical.com

Future research should focus on creating more resilient and resource-efficient production pathways. This includes developing processes that can utilize lower-grade or recycled phosphate sources, thereby reducing dependence on virgin materials. google.com Implementing data analytics and machine learning, similar to strategies used in phosphate mining, could optimize reagent use, reduce energy consumption, and improve process control in manufacturing plants. discoveryalert.com.au

Resource efficiency is a critical component of sustainable manufacturing. skillmaker.education This involves a holistic approach encompassing:

Material Optimization: Reducing waste by improving reaction yields and finding uses for byproducts.

Energy Efficiency: Designing processes that operate at lower temperatures or pressures.

Water Conservation: Minimizing water use and implementing recycling loops.

Building flexible and distributed manufacturing networks can also enhance supply chain resilience against regional disruptions. epa.govinnophos.com

Multi-Physics and Multi-Scale Modeling Approaches for Complex Hydrated Systems

The behavior of sodium phosphate hemihydrate is governed by a complex interplay of physical phenomena occurring across different length and time scales. Understanding this system requires sophisticated modeling approaches that can bridge the gap from molecular interactions to bulk material properties.

At the molecular level, ab initio molecular dynamics (AIMD) simulations are powerful tools for studying the hydration of phosphate ions. researchgate.netresearchgate.net These simulations can reveal the structure of hydration shells, the dynamics of hydrogen bonds between water and the phosphate anion, and how these interactions influence vibrational spectra. researchgate.netnih.gov

However, molecular simulations are computationally expensive. A multi-scale approach is needed to translate these nanoscale insights into predictions of macroscopic behavior. researchgate.netshareok.orgstanford.edu This involves developing models that couple different physics—such as heat transfer, moisture diffusion, and chemical reactions—across scales. mdpi.com For example, a model for Na₃PO₄ hemihydrate could use parameters derived from AIMD to describe water-phosphate interactions within a larger continuum model that simulates moisture transport and phase transitions in a bulk powder. mdpi.comresearchgate.net Such multi-physics, multi-scale models are essential for predicting material performance under complex industrial conditions and for designing more efficient processes for hydration-dehydration cycles. stanford.edu

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the hydration state of Na₃PO₄ hemihydrate in synthesized samples?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to quantify water loss during controlled heating (typically between 60–200°C). Compare the observed mass loss (~3.3% for hemihydrate) with theoretical values. Complement with X-ray diffraction (XRD) to verify crystallographic matches with reference data for Na₃PO₄·0.5H₂O .

Q. How can researchers ensure stoichiometric accuracy during the synthesis of Na₃PO₄ hemihydrate?

  • Methodological Answer : Prepare solutions with precise molar ratios of Na₃PO₄ and water under controlled pH (11.5–12.5, as per hydrated forms). Monitor crystallization kinetics via dynamic light scattering (DLS) or pH titration. Validate final composition using inductively coupled plasma optical emission spectroscopy (ICP-OES) for sodium and phosphate quantification .

Q. What analytical techniques are suitable for assessing purity in Na₃PO₄ hemihydrate samples?

  • Methodological Answer : Employ ion chromatography (IC) to detect anionic impurities (e.g., Cl⁻, SO₄²⁻). Use Karl Fischer titration to quantify residual water content. For trace metals, atomic absorption spectroscopy (AAS) is recommended, with acceptance criteria set at <0.01% for heavy metals .

Advanced Research Questions

Q. How does the hydration state of Na₃PO₄ (e.g., hemihydrate vs. dodecahydrate) influence its buffering capacity in biochemical assays?

  • Methodological Answer : The buffering capacity depends on the phosphate species (PO₄³⁻, HPO₄²⁻) released during dissolution. For hemihydrate, prepare buffer solutions at 25°C and measure pH stability using a calibrated pH meter. Compare with dodecahydrate buffers; note that hemihydrate may require longer equilibration due to slower hydration kinetics .

Q. What are the challenges in resolving phosphate speciation (e.g., HPO₄²⁻ vs. PO₄³⁻) in Na₃PO₄ hemihydrate under non-ambient conditions?

  • Methodological Answer : Use solid-state ³¹P NMR spectroscopy to probe local phosphate environments. For in situ analysis under high temperature/pressure, pair Raman spectroscopy with a diamond anvil cell (DAC). Computational modeling (e.g., density functional theory) can predict speciation trends .

Q. How does Na₃PO₄ hemihydrate interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in complex matrices, and how can these interactions be quantified?

  • Methodological Answer : Conduct titration experiments with CaCl₂/MgSO₄ solutions, monitoring precipitate formation via turbidimetry. Use X-ray absorption spectroscopy (XAS) to study coordination geometry. For quantification, apply the vanadomolybdate method to measure residual phosphate post-precipitation .

Data Contradiction Analysis

Q. Discrepancies in reported solubility values for Na₃PO₄ hemihydrate: How to reconcile conflicting literature data?

  • Methodological Answer : Variations often arise from differences in hydration state or ionic strength of solvents. Replicate solubility measurements in deionized water at 25°C using a gravimetric approach. Cross-validate with conductivity measurements and account for potential hydrolysis effects using activity coefficient models (e.g., Pitzer equations) .

Experimental Design Considerations

Q. What precautions are critical when using Na₃PO₄ hemihydrate in high-temperature applications (e.g., catalysis or ceramic synthesis)?

  • Methodological Answer : Pre-dry samples at 100°C to remove surface moisture. Monitor phase transitions using differential scanning calorimetry (DSC). Avoid prolonged heating above 200°C to prevent decomposition to NaPO₃ (metaphosphate). Use inert atmospheres to suppress oxidation .

Tables for Key Data

Property Na₃PO₄ Hemihydrate Method Reference
Molar Mass (g/mol)167.94Calculated from formula
Theoretical Water Loss (%)3.3TGA (60–200°C)
pH (1% aqueous solution)11.5–12.0Potentiometric titration
Solubility in H₂O (25°C)~12 g/100 mLGravimetric analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.